3-formyl-5-methoxy-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-formyl-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXXOJMGRWQUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57646-80-7 | |
| Record name | 3-formyl-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathway of 3-Formyl-5-methoxy-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid is a highly versatile heterocyclic building block, prominently featured in the development of 1[1],, and2[2]. As a Senior Application Scientist, I have structured this whitepaper to detail a robust, scalable, and high-yielding two-step synthetic pathway starting from ethyl 5-methoxy-1H-indole-2-carboxylate. This guide moves beyond standard recipes, providing the mechanistic causality and in-process controls required to ensure a self-validating experimental workflow.
Retrosynthetic Strategy and Mechanistic Rationale
A common pitfall in indole functionalization is attempting direct electrophilic substitution on the free carboxylic acid. Subjecting 5-methoxy-1H-indole-2-carboxylic acid directly to Vilsmeier-Haack conditions (POCl₃/DMF) risks the formation of a mixed anhydride, leading to spontaneous decarboxylation or complex oligomerization[3].
To circumvent this, the C2-carboxyl group must be protected as an alkyl ester (e.g., ethyl ester). The indole core, an electron-rich heteroaromatic system, exhibits enamine-like reactivity. The nitrogen lone pair delocalizes into the ring, rendering the C3 position highly nucleophilic. By blocking the C2 position with an ester, electrophilic attack is exclusively directed to the C3 position.
Figure 1: Two-step synthetic workflow from the ethyl ester starting material to the final acid.
Step 1: Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is the premier method for formylating electron-rich arenes. The reaction relies on the in situ generation of the Vilsmeier reagent (a highly electrophilic chloroiminium ion) from DMF and POCl₃[1].
Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.
Experimental Protocol: Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Self-Validating System & Causality: The addition of POCl₃ to DMF is highly exothermic. Strict temperature control (0 °C) during addition prevents the thermal degradation of the Vilsmeier reagent prior to substrate introduction.
-
Reagent Preparation: In a dry, argon-purged round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to 0 °C using an ice bath.
-
Vilsmeier Reagent Generation: Add phosphorus oxychloride (POCl₃) (1.73 mL, 15.0 mmol, 2.0 eq) dropwise over 15 minutes. Stir the complex at 0 °C for 30 minutes[1].
-
Substrate Addition: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.68 g, 7.6 mmol, 1.0 eq) in anhydrous DMF (3.0 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C[1].
-
Electrophilic Aromatic Substitution: Remove the ice bath and heat the reaction mixture to 110 °C for 2.5 hours[1].
-
In-Process Control (IPC): Quench a 50 µL aliquot in 1 mL water, extract with EtOAc, and analyze via LC-MS. The target mass (M+H = 248.1) should be dominant.
-
-
Quenching & Rearomatization: Cool the mixture to room temperature. Safety Critical: Slowly pour the mixture over 50 g of crushed ice with vigorous stirring to safely hydrolyze the unreacted POCl₃ and the iminium intermediate[1].
-
Isolation: Adjust the pH to 8-9 using a 2% aqueous NaOH solution[1]. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum to afford the intermediate.
Step 2: Saponification to the Free Carboxylic Acid
While sodium hydroxide is a traditional choice, lithium hydroxide (LiOH) is frequently preferred for this saponification. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen to enhance its electrophilicity. Furthermore, LiOH exhibits superior solubility in the biphasic THF/water system, preventing the degradation of the C3-formyl group that can occur under excessively harsh aqueous basic conditions[1].
Experimental Protocol: 3-formyl-5-methoxy-1H-indole-2-carboxylic acid
-
Dissolution: Suspend ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (0.100 g, 0.35 mmol, 1.0 eq) in tetrahydrofuran (THF) (3.0 mL) at room temperature[1].
-
Hydrolysis: Add a solution of LiOH·H₂O (0.102 g, 2.45 mmol, 7.0 eq) dissolved in deionized water (1.0 mL) dropwise to the THF mixture[1].
-
Reaction Maturation: Stir the biphasic mixture vigorously at room temperature for 3 hours[1].
-
In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1). The starting ester (high Rf) should completely disappear, with the product remaining at the baseline (as the highly polar lithium carboxylate salt).
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous alkaline solution[1].
-
Acidification & Precipitation: Cool the aqueous layer to 0 °C and slowly acidify to pH 2-3 using 2N HCl[1]. The free carboxylic acid will precipitate immediately.
-
Final Isolation: Extract the aqueous suspension with EtOAc (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the analytically pure 3-formyl-5-methoxy-1H-indole-2-carboxylic acid[1].
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters for the workflow, ensuring reproducibility across scale-up campaigns.
| Parameter | Step 1: Vilsmeier-Haack Formylation | Step 2: Ester Saponification |
| Starting Material | Ethyl 5-methoxy-1H-indole-2-carboxylate | Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate |
| Primary Reagent | Phosphorus oxychloride (POCl₃) | Lithium hydroxide monohydrate (LiOH·H₂O) |
| Equivalents | 2.0 eq POCl₃ | 7.0 eq LiOH·H₂O |
| Solvent System | N,N-Dimethylformamide (DMF) | THF / H₂O (approx. 3:1 v/v) |
| Temperature Profile | 0 °C (addition) → 110 °C (reflux) | Room Temperature (20–25 °C) |
| Reaction Time | 2.5 hours | 3.0 hours |
| Quench / Workup | Ice water, neutralize with 2% NaOH | Evaporate THF, acidify with 2N HCl |
| Expected Yield | 85% - 95% | 90% - 98% |
Analytical Characterization Profile
To validate the structural integrity of the final product, analysts should observe the following spectroscopic hallmarks:
-
¹H NMR (DMSO-d₆): A sharp singlet near δ 10.5 ppm corresponding to the C3-aldehyde proton. The carboxylic acid proton will appear as a broad singlet >12.0 ppm. The methoxy group will appear as a sharp singlet at ~3.8 ppm.
-
LC-MS (ESI-): The deprotonated molecular ion [M-H]⁻ should be observed at m/z 218.0 (Exact Mass for C₁₁H₉NO₄ is 219.05).
Process Safety & Scale-Up Considerations
-
POCl₃ Handling: POCl₃ is highly toxic and reacts violently with water to release HCl and phosphoric acid. All transfers must be conducted via syringe or cannula under an inert atmosphere.
-
Exothermic Quenching: The Vilsmeier-Haack quench is highly exothermic. On a multigram scale, reverse-quenching (pouring the reaction mixture into a vast excess of stirred ice) is mandatory to prevent thermal runaway and product degradation.
References
-
Title: Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies Source: nih.gov (PMC) URL: [Link]
-
Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: nih.gov (PMC) URL: [Link]
-
Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: rsc.org (RSC Advances) URL: [Link]
-
Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: nih.gov (PMC) URL: [Link]
Sources
- 1. Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid
An in-depth technical guide to the physicochemical properties, structural significance, and synthetic workflows of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid .
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently utilize the indole nucleus as a privileged scaffold for drug discovery. 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (CAS: 57646-80-7)[1] is a highly functionalized and versatile building block. Its unique substitution pattern—featuring a C2-carboxylic acid, a C3-formyl group, and a C5-methoxy group—makes it an ideal precursor for synthesizing complex heterocycles and a potent pharmacophore for metalloenzyme inhibition[2]. This whitepaper provides a comprehensive technical guide to its physicochemical profile, mechanistic utility, and validated synthetic protocols.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic reactions and biological assays. The quantitative data is summarized below for rapid reference.
| Property | Value |
| CAS Number | 57646-80-7[1] |
| Molecular Formula | C11H9NO4[3] |
| Molecular Weight | 219.19 g/mol [4] |
| Monoisotopic Mass | 219.05316 Da[5] |
| Appearance | Solid (typically yellow to off-white crystalline powder) |
| Hydrogen Bond Donors | 2 (Indole NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 4 (Methoxy O, Formyl O, Carboxylic O x2) |
| Solubility Profile | Soluble in DMSO, DMF, and basic aqueous solutions; poorly soluble in water. |
Structural and Mechanistic Significance
The strategic placement of functional groups on this specific indole scaffold dictates its reactivity and biological utility.
-
Bidentate Chelation Motif: The adjacent C2-carboxylic acid and C3-formyl groups form a powerful bidentate chelating system. This is a proven pharmacophore for inhibiting viral metalloenzymes, such as HIV-1 Integrase, where the oxygen atoms coordinate with two catalytic Mg2+ ions in the enzyme's active site to halt viral replication[2],[6].
-
Electronic Tuning: The C5-methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the indole ring, enhancing its affinity for hydrophobic pockets and modulating the overall lipophilicity of the molecule[6].
Pharmacophoric chelation logic of the indole-2-carboxylic acid scaffold with catalytic Mg2+ ions.
Validated Synthetic Methodology
The synthesis of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid typically proceeds via a two-step sequence starting from the corresponding ester. This self-validating protocol relies on a regioselective Vilsmeier-Haack formylation followed by alkaline ester hydrolysis[7].
Step-by-step synthetic workflow for 3-formyl-5-methoxy-1H-indole-2-carboxylic acid.
Step 1: Vilsmeier-Haack Formylation
Rationale: The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl3 and DMF, is highly electrophilic. The indole ring is naturally nucleophilic at the C3 position, ensuring high regioselectivity[7].
-
Preparation of Vilsmeier Reagent: Cool anhydrous DMF (10 volumes) to 0°C under an inert atmosphere (N2 or Ar). Slowly add Phosphorus oxychloride (POCl3, 1.2-1.5 eq) dropwise. Causality: The formation of the Vilsmeier reagent is highly exothermic; strict temperature control prevents decomposition and side reactions.
-
Substrate Addition: Add ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is entirely consumed[7].
-
Workup: Quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous sodium carbonate (Na2CO3) to pH 8. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate ester[7].
Step 2: Alkaline Hydrolysis (Saponification)
Rationale: Cleaving the ester to the free carboxylic acid requires a strong base. A mixed solvent system is necessary because the ester intermediate is insoluble in pure water.
-
Reaction Setup: Dissolve the intermediate ester in a 3:1 mixture of Methanol and Water. Add NaOH (3.0 eq)[7].
-
Reflux: Heat the mixture to 80°C for 1.5 to 2 hours. Causality: Heating provides the activation energy required to drive the nucleophilic acyl substitution to completion[7].
-
Isolation: Cool to room temperature and evaporate the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3. Causality: The pKa of the C2-carboxylic acid is approximately 3.5. Dropping the pH below 3 ensures full protonation, causing the highly pure 3-formyl-5-methoxy-1H-indole-2-carboxylic acid to precipitate out of the aqueous solution, avoiding complex extractions.
-
Filtration: Filter the precipitate, wash with cold water, and dry under a high vacuum.
Analytical Characterization
To ensure the structural integrity of the synthesized scaffold before downstream application, the following analytical validations are required:
-
1H NMR (DMSO-d6): Confirm the distinct aldehyde proton singlet far downfield (~10.5 ppm), the broad singlet for the indole NH (~12.0 ppm), and the sharp singlet for the methoxy group (~3.8 ppm).
-
LC-MS: Confirm the monoisotopic mass. In negative electrospray ionization (ESI-), the[M-H]- peak should appear at m/z 218.0[5].
References
-
Wang, Y.-C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 2023. URL:[Link]
-
PubChemLite. "3-formyl-5-methoxy-1h-indole-2-carboxylic acid (C11H9NO4)." URL:[Link]
Sources
- 1. 3-FORMYL-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 57646-80-7 [chemicalbook.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-formyl-5-methoxy-1h-indole-2-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 4. 57646-80-7|3-Formyl-5-methoxy-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. PubChemLite - NZXXOJMGRWQUOZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 3-Formyl-5-methoxy-1H-indole-2-carboxylic Acid (CAS 57646-80-7)
Executive Summary
In the landscape of modern drug discovery, the indole core remains one of the most privileged scaffolds. Specifically, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid serves as a highly versatile, multi-functional building block. The presence of three distinct functional handles—a reactive C3-aldehyde, an electron-donating C5-methoxy group, and a C2-carboxylic acid—allows for orthogonal synthetic modifications. This in-depth technical guide explores the physicochemical properties, structural causality, and self-validating synthetic workflows required to utilize this compound effectively in pharmaceutical development.
Chemical Identity & Physicochemical Properties
Understanding the baseline quantitative data of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The following table summarizes its core properties based on verified chemical databases[1].
| Property | Value |
| Chemical Name | 3-formyl-5-methoxy-1H-indole-2-carboxylic acid |
| CAS Number | 57646-80-7 |
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.19 g/mol |
| Core Scaffold | Indole-2-carboxylic acid |
| Key Functional Groups | C3-Formyl (Electrophilic), C5-Methoxy (Electron-donating), C2-Carboxylic Acid (Acidic/H-bond donor) |
Mechanistic Insights: Structural Reactivity & Causality
The reactivity of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid is dictated by the push-pull electronic dynamics of its substituents.
-
The Indole Core & C3 Nucleophilicity: The indole pyrrole ring is exceptionally electron-rich. In an unsubstituted indole, the C3 position is approximately
times more reactive toward electrophilic aromatic substitution than benzene[2]. -
C5-Methoxy Activation: The methoxy group at the C5 position acts as a strong
-donor (+M effect). This resonance donates electron density directly into the bicyclic system, further elevating the HOMO (Highest Occupied Molecular Orbital) energy of the indole ring and making it hyper-reactive to electrophiles. -
C2-Carboxylate Deactivation: The C2-carboxylic acid is an electron-withdrawing group (-M effect). While it theoretically deactivates the ring, the combined nucleophilicity of the pyrrole nitrogen and the C5-methoxy group easily overcomes this barrier, allowing reactions like the Vilsmeier-Haack formylation to proceed exclusively at C3[2].
Synthesis Methodology: Vilsmeier-Haack Formylation Workflow
To synthesize 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, application scientists typically employ the Vilsmeier-Haack reaction. Direct formylation of a free carboxylic acid can lead to unwanted mixed anhydrides or decarboxylation; therefore, the self-validating protocol below utilizes an ester intermediate, followed by a one-pot hydrolysis and saponification.
Figure 1: Vilsmeier-Haack formylation workflow for 3-formyl-5-methoxy-1H-indole-2-carboxylic acid.
Step-by-Step Self-Validating Protocol
Phase 1: Electrophile Generation
-
Step: Charge a dry, argon-purged round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) and cool to 0 °C using an ice bath.
-
Step: Add phosphorus oxychloride (POCl3) (1.2 equiv) dropwise over 15 minutes.
-
Causality: DMF and POCl3 react to form the chloromethyleneiminium ion (the Vilsmeier reagent). The dropwise addition at 0 °C strictly controls the highly exothermic nature of this complexation, preventing the thermal degradation of the electrophile before it can react.
-
Phase 2: Aromatic Substitution 3. Step: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. 4. Step: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Causality: The electron-rich C3 position attacks the iminium ion. Warming to room temperature provides the necessary activation energy to overcome the mild deactivation from the C2-ester group, driving the reaction to complete conversion.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a highly polar baseline spot corresponding to the iminium salt.
Phase 3: Hydrolysis & Saponification 5. Step: Quench the reaction mixture by pouring it slowly over crushed ice. 6. Step: Add 2M NaOH aqueous solution until the pH reaches 12, then heat the mixture to 60 °C for 2 hours.
-
Causality: The strongly basic conditions and elevated heat serve a dual mechanistic purpose: (A) Hydrolyzing the C3-iminium salt into the target aldehyde, and (B) saponifying the C2-ethyl ester into the free carboxylate.
Phase 4: Isolation 7. Step: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH reaches ~3.
-
Causality: Acidification protonates the carboxylate. At pH 3, the target molecule reaches its minimum aqueous solubility and precipitates out of the solution as a solid.
-
Step: Filter the precipitate, wash with cold deionized water, and dry under high vacuum.
-
Validation Check: Confirm product identity and purity via LC-MS (Expected m/z:[M-H]- 218.2) and
H NMR (Look for the characteristic aldehyde proton singlet near 10.5 ppm).
-
Downstream Applications in Drug Development
The 3-formyl-5-methoxy-1H-indole-2-carboxylic acid scaffold is highly prized in medicinal chemistry for generating targeted therapeutics.
-
CysLT1 Receptor Antagonists: Derivatives of 3-substituted 1H-indole-2-carboxylic acids have been identified as highly potent and selective antagonists for the Cysteinyl-leukotriene 1 (CysLT1) receptor, which is implicated in asthma and neuroinflammation[3]. The C2-carboxylic acid is essential for mimicking the acidic pharmacophore of natural leukotrienes. The C3-formyl group acts as the perfect synthetic handle to introduce hydrophobic vinyl or styryl groups via Wittig or Horner-Wadsworth-Emmons olefinations, which are critical for receptor pocket binding[3].
-
NMDA Receptor Modulators: Tricyclic derivatives synthesized from indole-2-carboxylic acids exhibit anticonvulsant effects by acting as antagonists at the glycine binding site of the NMDA receptor, playing a vital role in CNS neurotransmission and synaptic plasticity.
References
-
Wikipedia, The Free Encyclopedia : Indole - Electrophilic Substitution and Vilsmeier-Haack Formylation. Available at: [Link]
-
National Institutes of Health (NIH) / PMC : Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at:[Link]
Sources
- 1. 57646-80-7 CAS MSDS (3-FORMYL-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Formyl-5-methoxy-1H-indole-2-carboxylic Acid: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of highly functionalized indole derivatives requires a rigorous, multi-modal analytical approach. 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (CAS 57646-80-7)[1] is a complex heterocyclic scaffold characterized by competing electronic effects: the electron-donating methoxy group and the electron-withdrawing formyl and carboxylic acid moieties.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena—explaining exactly how the molecular architecture dictates the instrumental output. Every protocol provided is designed as a self-validating system , ensuring that researchers and drug development professionals can achieve unambiguous structural confirmation with high analytical confidence.
High-Resolution Mass Spectrometry (HRMS)
Analytical Rationale & Causality
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) provides the exact monoisotopic mass and elemental composition. For a molecule containing a carboxylic acid, negative ionization mode (ESI-) is the most sensitive and logical choice, as the acidic proton is readily lost to form a stable carboxylate anion[2]. The monoisotopic mass of the neutral compound is 219.0532 Da[3].
Collision-Induced Dissociation (CID) of the
Self-Validating Experimental Protocol
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in
(50:50, v/v) containing 0.1% ammonium hydroxide to promote deprotonation. -
System Calibration & QC: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution to ensure mass accuracy is
. Crucial Step: Run a solvent blank immediately prior to the sample to self-validate the absence of column carryover or background isobaric interference. -
Acquisition: Inject 5 µL into the ESI source (Capillary Voltage: 2.5 kV, Desolvation Temp: 350°C).
-
MS/MS Fragmentation: Isolate the
218.04 precursor and apply a collision energy ramp (15–35 eV) using ultra-high purity argon as the collision gas.
Quantitative Data Summary
| Ion Type | Formula | Theoretical | Observed | Mass Error (ppm) | Assignment / Neutral Loss |
| Precursor | 218.0459 | 218.0461 | +0.9 | ||
| Fragment 1 | 174.0560 | 174.0563 | +1.7 | ||
| Fragment 2 | 146.0611 | 146.0614 | +2.0 | ||
| Fragment 3 | 131.0377 | 131.0380 | +2.3 | Fragment 2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Analytical Rationale & Causality
NMR spectroscopy maps the atomic connectivity. The choice of solvent is critical: anhydrous DMSO-d6 is selected over
The chemical shifts are governed by mesomeric (resonance) effects:
-
The Formyl Group (C-3): Exerts a strong electron-withdrawing (
) effect, severely deshielding the adjacent C-4 proton, pushing it downfield to ~7.65 ppm. -
The Methoxy Group (C-5): Acts as an electron-donating group (
effect) via oxygen lone-pair delocalization, shielding the C-4 and C-6 protons[5].
Self-Validating Experimental Protocol
-
Sample Preparation: Dissolve 15 mg (for
) or 50 mg (for ) in 0.6 mL of anhydrous DMSO-d6. -
Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Crucial Step: Set the TMS signal to exactly 0.00 ppm to self-validate the chemical shift axis, independent of temperature-induced solvent shift variations.
-
Acquisition (
): Acquire at 400 MHz using a 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay ( ) to ensure quantitative integration. -
Acquisition (
): Acquire at 100 MHz using composite pulse decoupling (zgpg30), 1024 scans, and a 2-second .
Quantitative Data Summary
| Nucleus | Shift ( | Multiplicity | Coupling ( | Integration | Assignment & Causality |
| 13.50 | br s | - | 1H | COOH : Broad due to solvent exchange. | |
| 12.50 | br s | - | 1H | Indole N-H : Deshielded by adjacent COOH. | |
| 10.55 | s | - | 1H | CHO : Highly deshielded aldehyde proton. | |
| 7.65 | d | 2.5 | 1H | H-4 : Meta-coupled to H-6; deshielded by C-3 formyl. | |
| 7.45 | d | 8.9 | 1H | H-7 : Ortho-coupled to H-6. | |
| 7.02 | dd | 8.9, 2.5 | 1H | H-6 : Ortho (H-7) and meta (H-4) coupling. | |
| 3.85 | s | - | 3H | OCH | |
| 187.5 | Cq | - | - | CHO : Aldehyde carbonyl carbon. | |
| 163.0 | Cq | - | - | COOH : Carboxylic acid carbonyl carbon. | |
| 156.5 | Cq | - | - | C-5 : Deshielded by attached oxygen. | |
| 55.6 | CH | - | - | OCH |
(Note: Remaining aromatic
Infrared (IR) Spectroscopy
Analytical Rationale & Causality
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups[5]. The presence of two distinct carbonyl (
Normally, an aliphatic aldehyde absorbs near 1725 cm⁻¹. However, the C-3 formyl group is highly conjugated with the electron-rich indole nitrogen (via vinylogous amide-like resonance:
Self-Validating Experimental Protocol
-
Background Collection: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal. Crucial Step: This self-validating step ensures atmospheric
vapor and are mathematically subtracted from the final sample spectrum. -
Sample Loading: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: High pressure ensures intimate contact between the crystal and the solid, which is strictly required for the evanescent IR wave to penetrate the sample.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3250 - 2800 | Broad, Strong | Carboxylic acid | |
| 1695 | Strong, Sharp | Conjugated carboxylic acid carbonyl. | |
| 1655 | Strong, Sharp | Highly conjugated formyl carbonyl. | |
| 1580, 1530 | Medium | Indole aromatic ring breathing modes. | |
| 1245, 1210 | Strong | Asymmetric/symmetric stretch of the methoxy and acid groups. |
Analytical Workflow & Decision Tree
To ensure absolute scientific integrity, the data streams must be integrated sequentially. The Graphviz (DOT) diagram below outlines the logical validation workflow utilized by application scientists to confirm the structure of complex heterocycles.
Fig 1. Orthogonal spectroscopic workflow for the structural elucidation of the indole derivative.
References
-
PubChem. 3-formyl-5-methoxy-1h-indole-2-carboxylic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from:[Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning. Retrieved from:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. Retrieved from:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Retrieved from:[Link]
Sources
- 1. 3-formyl-5-methoxy-1H-indole-2-carboxylic acid | 57646-80-7 [sigmaaldrich.com]
- 2. wiley.com [wiley.com]
- 3. PubChemLite - 3-formyl-5-methoxy-1h-indole-2-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 4. vitalsource.com [vitalsource.com]
- 5. Introduction to Spectroscopy, 5th Edition - 9781285460123 - Cengage [cengage.com]
Comprehensive Solvation Profiling of 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylic Acid: Thermodynamics, Solvent Selection, and Experimental Workflows
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
The compound 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (CAS: 57646-80-7) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical intermediates. Due to its polyfunctional nature—comprising a hydrophobic indole core, a hydrogen-bond donating/accepting carboxylic acid, an electron-withdrawing formyl group, and a lipophilic methoxy group—its solubility profile presents distinct challenges during early-stage drug development and synthetic route scouting.
This technical guide provides an in-depth mechanistic analysis of its solvation thermodynamics, establishes a solvent-specific solubility matrix, and outlines a self-validating experimental protocol for empirical solubility determination.
Structural and Physicochemical Determinants of Solvation
To accurately predict and manipulate the solubility of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, one must first analyze the causality behind its intermolecular interactions. The principle of "like dissolves like" is insufficient; solvation must be viewed through the lens of thermodynamic lattice disruption[1].
Functional Group Analysis
-
Indole Core: The fused bicyclic system is highly aromatic and hydrophobic, driving poor aqueous solubility. The pyrrole nitrogen (N-H) acts as a strong hydrogen-bond donor.
-
C2-Carboxylic Acid (-COOH): This group is the primary driver of the molecule's pH-dependent solubility. Based on structural analogs like unsubstituted indole-2-carboxylic acid, the predicted
of this carboxyl group is approximately 4.4[2]. In the solid state, carboxylic acids readily form stable, high-energy cyclic dimers via intermolecular hydrogen bonding. -
C3-Formyl (-CHO) & C5-Methoxy (-OCH₃): Both act as hydrogen-bond acceptors. The methoxy group adds slight lipophilicity, while the formyl group increases the overall dipole moment of the molecule.
The Solvation Thermodynamic Pathway
For dissolution to occur, the energy released by solute-solvent interactions (exothermic) must overcome the high lattice energy of the solid state (endothermic) caused by the strong N-H and -COOH hydrogen bond networks. Solvents that cannot actively disrupt these dimers (e.g., non-polar solvents or water at low pH) will yield negligible solubility[2][3].
Thermodynamic pathway of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid solvation.
Solvent-Specific Solubility Matrix
Based on the physicochemical profiling of the indole-2-carboxylic acid scaffold, the solubility of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid can be categorized across four primary solvent classes.
Aqueous Systems (pH-Dependent)
At a pH below its
Polar Aprotic Solvents (Optimal)
Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptional for this compound. The highly polarized S=O or C=O bonds act as powerful hydrogen-bond acceptors, effectively breaking the carboxylic acid dimers and solvating the N-H proton. Solutions of 5% or greater (>50 mg/mL) are readily achievable[4].
Polar Protic Solvents
Alcohols such as Methanol (MeOH) and Ethanol (EtOH) offer moderate solubility. While they can engage in hydrogen bonding, their lower dielectric constants compared to water and weaker H-bond accepting capabilities compared to DMSO mean they only partially disrupt the crystal lattice.
Non-Polar Solvents
Solvents like Hexane, Toluene, and Dichloromethane (DCM) lack the ability to engage in hydrogen bonding. Consequently, they cannot overcome the high lattice energy of the solid, resulting in practical insolubility.
Quantitative Data Summary
| Solvent Class | Representative Solvent | Estimated Solubility Range | Mechanistic Rationale |
| Aqueous (Low pH) | Water (pH 2-4) | < 0.1 mg/mL (Insoluble) | High lipophilicity; intact H-bond dimers[3]. |
| Aqueous (High pH) | PBS Buffer (pH 7.4) | 5 - 15 mg/mL | Ionization of the -COOH group to carboxylate. |
| Polar Aprotic | DMSO, DMF | > 50 mg/mL (Highly Soluble) | Strong H-bond acceptance disrupts crystal lattice[4]. |
| Polar Protic | Methanol, Ethanol | 1 - 5 mg/mL (Slightly Soluble) | Moderate solvation; competitive H-bonding. |
| Non-Polar | Hexane, Toluene | < 0.01 mg/mL (Insoluble) | Inability to overcome solid-state lattice energy. |
Experimental Workflow: The Shake-Flask Method
To empirically validate the solubility of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid in a specific vehicle, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[1][5]. This protocol is a self-validating system: by ensuring an excess of solid remains at the end of the equilibration period, thermodynamic equilibrium is guaranteed.
Step-by-Step Methodology
-
Preparation of Saturated Solution: Weigh an excess amount of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (e.g., 10 mg for aqueous, 100 mg for organic) into a 2 mL glass vial. Add 1.0 mL of the target solvent. Ensure a visible suspension is formed[6].
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker (typically set to 25.0 ± 0.1 °C). Agitate at 200 RPM for 24 to 72 hours. Crucial Insight: Highly crystalline indole derivatives may require the full 72 hours to reach true thermodynamic equilibrium[1][5].
-
Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant using a syringe and pass it through a chemically inert 0.22 µm PTFE syringe filter to remove micro-particulates[1].
-
Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear range of a previously established calibration curve. Analyze via HPLC using a C18 column and UV detection (typically at 254 nm or the compound's
).
Standardized shake-flask methodology for determining equilibrium solubility.
Strategies for Solubility Enhancement in Formulation
If 3-formyl-5-methoxy-1H-indole-2-carboxylic acid is to be utilized in biological assays or formulated for in vivo studies, its poor aqueous solubility must be addressed.
-
In Situ Salt Formation: Reacting the compound with equimolar amounts of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will yield the sodium or potassium salt of the carboxylic acid, drastically improving aqueous solubility.
-
Co-Solvency: For in vitro assays, preparing a concentrated stock solution in DMSO (e.g., 10 mM or 50 mM) and diluting it into aqueous buffer is standard practice[3]. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.
-
pH Adjustment: Formulating the compound in a buffer with a pH of 7.4 to 8.0 will ensure >99% of the molecules are in the ionized, soluble carboxylate state (calculated via the Henderson-Hasselbalch equation).
References
Sources
The Indole-2-Carboxylic Acid Scaffold: From Historical Discovery to Modern Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The indole nucleus, characterized by a pyrrole ring fused to a benzene ring with ten delocalized
Historical Evolution of Indole Synthesis
The journey of indole chemistry began in 1866 when Adolf von Baeyer first converted oxindole to indole using zinc dust reduction. Shortly after, the Baeyer-Emmerling synthesis (1869) utilized iron powder to reduce ortho-nitrocinnamic acid, laying the foundational understanding of indole cyclization.
However, the specific targeting of the indole-2-carboxylic acid scaffold required more regioselective approaches:
-
The Reissert Synthesis (1897): This method remains a cornerstone for I2CA production. It involves the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form a 2-ketoester (3-(2-nitrophenyl)-2-oxopropanoic acid sodium salt). Subsequent reduction and cyclization yield the indole-2-carboxylic acid core[2][3].
-
The Hemetsberger-Knittel Synthesis: A later advancement utilizing thermal decomposition to convert a 3-aryl-2-azido-propenoic ester directly into an indole-2-carboxylic ester[2].
-
The Fischer Indole Synthesis (1883): While broadly used for indoles via the rearrangement of phenylhydrazones, its application for 2-carboxylates specifically requires pyruvic acid derivatives (e.g., ethyl pyruvate)[2][4].
Chemical Synthesis & Scalable Manufacturing
Modern Catalytic Advances
Historically, the reduction step in the Reissert synthesis relied on ferrous sulfate and ammonium hydroxide, which generated massive amounts of "iron mud," complicating purification and limiting industrial scalability[3]. Modern green chemistry has optimized this step. Recent protocols utilize Pd-loaded Al-MCM-41 mesoporous catalysts under hydrogen reduction, which allows for easy catalyst recovery and achieves excellent purity without heavy metal waste[3]. Alternatively, ferrous hydroxide catalyzed reduction using 80% hydrazine hydrate offers mild reaction conditions and high chemical yields for scalable manufacturing[5].
Standardized Experimental Protocol: Gram-Scale Synthesis
To ensure reproducibility in drug development, the following self-validating protocol details the scalable saponification of an I2CA ester to its active carboxylic acid form.
Materials Required:
-
Ethyl 5-bromoindole-2-carboxylate (134 g)
-
Sodium hydroxide (31.25 g, 96% purity)
-
Methanol (183 mL) & Deionized water (183 mL)
-
10% Hydrochloric acid solution
Step-by-Step Methodology & Causality:
-
Dissolution & Solvation: Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in the MeOH/H
O mixture.-
Expert Insight: Methanol acts as a vital co-solvent to solvate the hydrophobic indole ester, while water dissolves the NaOH. This ensures a homogeneous reaction environment, preventing localized unreacted pockets[6].
-
-
Saponification: Add the NaOH. Heat the mixture to reflux and maintain for 30 minutes. Monitor via HPLC or TLC until the starting material is consumed.
-
Expert Insight: Refluxing drives the equilibrium of the base-catalyzed ester hydrolysis toward the highly stable carboxylate salt[6].
-
-
Thermal Regulation (Critical Step): Cool the reaction mixture strictly to 40°C.
-
Expert Insight: Indole-2-carboxylic acids are highly susceptible to decarboxylation under hot, acidic conditions. The electron-rich C3 position can undergo electrophilic protonation, forming a stabilized iminium intermediate that rapidly loses CO
. Cooling suppresses the thermal activation energy required for this degradation pathway[6].
-
-
Controlled Acidification: Slowly add 10% HCl under vigorous stirring until the pH reaches 3-4.
-
Expert Insight: Rapid acid addition creates localized high-acidity "hot spots" (triggering decarboxylation) and causes rapid supersaturation. Slow addition promotes controlled nucleation, yielding large, high-purity crystalline aggregates that are easily filterable, avoiding the formation of amorphous "sludge"[6].
-
-
Isolation: Filter the precipitate, wash with deionized water to remove residual salts, and dry to achieve
96% purity[6].
Figure 1: Scalable synthesis workflow for 5-Bromo-1H-indole-2-carboxylic acid.
Pharmacological Applications & Mechanisms of Action
The I2CA scaffold is highly versatile due to its capacity for multidirectional functionalization (C2, C3, and C6 positions), making it a prime candidate for structure-based drug design[7][8].
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
HIV-1 integrase is an essential viral enzyme responsible for inserting viral DNA into the host genome. The active site of this enzyme relies on a catalytic core containing two magnesium (Mg
Mechanism of Action:
I2CA derivatives act as potent INSTIs. The C2 carboxyl group, working in tandem with the indole core (nitrogen and carbonyl), forms a precise pharmacophore that chelates the two Mg
Figure 2: Mechanism of action for I2CA derivatives as HIV-1 Integrase Strand Transfer Inhibitors.
Anticancer Agents: Tubulin Polymerization Inhibition
Indole derivatives have long been recognized for their anticancer properties (e.g., vinca alkaloids)[1]. Recent high-throughput screening (HTS) has identified indole-2-carboxylic acid benzylidene-hydrazides as potent apoptosis inducers[10].
These derivatives disrupt microtubule dynamics by binding directly to the colchicine site of tubulin, inhibiting polymerization. This mechanical failure arrests cancer cells (such as the T47D breast cancer cell line) in the G2/M phase of the cell cycle, triggering apoptotic cascades[1][10]. Optimization at the C3 position is critical for maximizing this apoptotic activity, with specific derivatives achieving EC
Antimicrobial & Antitubercular Activity
The rise of antimicrobial resistance (AMR) has driven the exploration of I2CA derivatives against pathogens like Mycobacterium tuberculosis[11]. Indole-2-carboxamides have been rationally designed to target the Mycobacterial membrane protein large 3 (MmpL3) transporter [11]. The high lipophilicity of these amides facilitates diffusion through the complex, lipid-rich mycobacterial cell wall, where they disrupt MmpL3 function. Notably, halogenation at the C6 position of the indole ring yields derivatives with Minimum Inhibitory Concentrations (MIC) as low as 0.32
Quantitative SAR Data Summary
| Therapeutic Area | Primary Target / Mechanism | Key I2CA Derivative / Modification | Efficacy Metric |
| Antiviral (HIV-1) | Integrase (Mg | C6-halogenated, C3-branched I2CA (Compound 20a) | IC |
| Anticancer | Tubulin Polymerization (Colchicine site) | 5-chloro-3-methyl-I2CA (4-nitrobenzylidene)-hydrazide | EC |
| Antitubercular | MmpL3 Transporter Disruption | Indole-2-carboxamides (Compound 8g) | MIC = 0.32 |
| Antimicrobial | Broad-spectrum bacterial inhibition | Sulfonamide-based I2CA derivatives | High potency against S. aureus |
Future Perspectives in Medicinal Chemistry
References
1.[13] Title: Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure | Source: orgsyn.org | URL: 2.[3] Title: Full article: A Practical Synthesis of Indole-2-carboxylic Acid | Source: tandfonline.com | URL: 3.[5] Title: CN102020600A - Synthetic method of indole-2-carboxylic acid | Source: google.com | URL: 4.[6] Title: Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid | Source: benchchem.com | URL: 5.[1] Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Source: nih.gov | URL: 6.[7] Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | Source: mdpi.com | URL: 7. Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors | Source: rsc.org | URL: 8.[8] Title: Indole-2-carboxylic acid | Source: chemimpex.com | URL: 9. Title: Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review | Source: pcbiochemres.com | URL: 10.[9] Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors | Source: researchgate.net | URL: 11.[4] Title: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles | Source: researchgate.net | URL: 12.[10] Title: Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay | Source: researchgate.net | URL: 13.[11] Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells | Source: rsc.org | URL: 14. Title: Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent | Source: d-nb.info | URL: 15.[12] Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Source: acs.org | URL:
Sources
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- 3. tandfonline.com [tandfonline.com]
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- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
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- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Advanced Synthetic Strategies for Substituted Indole-2-Carboxylic Acids: A Technical Guide
Executive Summary
Substituted indole-2-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical building blocks for NMDA receptor antagonists, antiviral agents, and allosteric modulators for the Cannabinoid Receptor 1 (CB1) 1. The structural complexity of modern therapeutics demands synthetic routes that offer high regioselectivity, functional group tolerance, and scalability. This whitepaper critically evaluates the mechanistic causality behind classic methodologies (Reissert and Hemetsberger-Knittel syntheses) and modern transition-metal-catalyzed C-H activation strategies. Furthermore, it provides self-validating experimental protocols optimized for continuous flow and microwave-assisted environments.
Mechanistic Analysis of Core Synthetic Routes
The Reissert Indole Synthesis
The Reissert synthesis remains one of the most scalable methods for accessing indole-2-carboxylic acids. The causality of this reaction relies on the high acidity of the methyl protons in o-nitrotoluene, which are heavily deshielded by the strongly electron-withdrawing ortho-nitro group.
A strong base (e.g., potassium ethoxide) deprotonates this methyl group, initiating a Claisen-type condensation with diethyl oxalate to yield ethyl o-nitrophenylpyruvate 2. The critical phase is the subsequent reductive cyclization. Historically, zinc in acetic acid or ferrous sulfate was utilized to reduce the nitro group; however, these reagents generate significant metal waste ("iron mud") that traps the product and necessitates exhaustive, yield-lowering recrystallization 3. Modern adaptations utilize catalytic hydrogenation (Pd/C) or sodium dithionite (Na2S2O4) to reduce the nitro group to an aniline intermediate, which spontaneously undergoes intramolecular cyclization and dehydration to form the indole core 2 [[4]]().
Caption: Reissert Synthesis Workflow and Mechanistic Pathway.
The Hemetsberger-Knittel Synthesis
When specific substitution patterns on the benzene ring are required, the Hemetsberger-Knittel synthesis offers a highly modular alternative 5. The sequence begins with a Knoevenagel condensation between an aryl aldehyde and ethyl azidoacetate. The resulting α-azidocinnamate ester is subjected to thermolysis.
The application of heat drives the extrusion of nitrogen gas (N2), generating a highly reactive, electrophilic singlet nitrene intermediate 6. This nitrene rapidly undergoes an intramolecular C-H insertion into the adjacent aromatic ring to forge the pyrrole ring 56.
Caption: Hemetsberger-Knittel Synthesis via Nitrene C-H Insertion.
Modern Transition-Metal Catalyzed C-H Amination
Recent paradigms have shifted towards late-stage functionalization via transition-metal-catalyzed C-H activation. Palladium-catalyzed intramolecular C-H amination strategies synthesize indole-2-carboxylic acid esters directly from N-alkoxy-2-phenylacetamides or similar precursors 78. These methods utilize catalysts like Pd(OAc)2 in conjunction with oxidants (e.g., CuCl2 or AgOAc) to facilitate oxidative C-N bond formation, bypassing the need for highly reactive nitrene intermediates or harsh reductive conditions 7.
Quantitative Data & Yield Comparison
The selection of a synthetic route depends heavily on the required substitution pattern, scale, and available equipment. The table below summarizes the quantitative performance of these methodologies.
| Synthetic Route | Core Reagents | Typical Yields | Key Advantages | Primary Limitations |
| Reissert Synthesis | o-Nitrotoluene, Diethyl Oxalate, Base, Reductant | 50-80% | Inexpensive starting materials; highly scalable. | Reductive step can generate metal waste (if Zn/Fe used) 3. |
| Hemetsberger-Knittel | Aryl Aldehyde, Ethyl Azidoacetate, Heat/Microwave | 70-95% | Excellent functional group tolerance; modular 59. | Azide intermediates pose safety/explosive risks at large scales. |
| Pd-Catalyzed C-H Amination | Aryl precursors, Pd(OAc)2, CuCl2/AgOAc | 60-85% | Atom economical; enables late-stage functionalization [[7]](). | High catalyst cost; requires stoichiometric oxidants. |
| Continuous Flow Reduction | o-Nitrophenylpyruvate, H-cube (Pd/C) | >90% | Rapid reaction times; eliminates metal mud; high purity 6. | Requires specialized continuous flow equipment. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.
Protocol A: Microwave-Assisted Hemetsberger-Knittel Synthesis
Objective: Rapid conversion of α-azidocinnamate to the indole core via nitrene insertion. Causality: Microwave irradiation provides rapid, uniform heating, pushing the azide precursor over the activation energy barrier for N2 extrusion and C-H insertion simultaneously. This minimizes the residence time of the sensitive nitrene intermediate, preventing intermolecular side reactions (e.g., dimerization) that plague traditional thermal methods 96.
-
Preparation: Dissolve 1.0 mmol of ethyl α-azidocinnamate in 3.0 mL of anhydrous xylene in a microwave-safe vial.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 165 °C for 1-10 minutes 96.
-
Validation Checkpoint 1 (In-Process): Monitor the internal pressure of the vial. The extrusion of N2 gas will cause a pressure spike. The reaction is complete when the pressure stabilizes.
-
Cooling & Concentration: Cool the reaction mixture to room temperature rapidly using compressed air. Concentrate the xylene under reduced pressure.
-
Validation Checkpoint 2 (Analytical): Perform TLC (Hexanes/EtOAc 8:2). The highly UV-active starting material spot should be completely replaced by a lower Rf spot. 1H NMR should reveal the disappearance of the vinylic proton and the appearance of a broad singlet around 11.5-12.0 ppm, characteristic of the indole N-H [[1]]().
Protocol B: Continuous Flow Reductive Cyclization (Reissert Modification)
Objective: Clean reduction of ethyl o-nitrophenylpyruvate to ethyl indole-2-carboxylate without metal waste. Causality: Traditional batch reductions using Fe or Zn generate insoluble hydroxide "mud" that traps the product [[3]](). By utilizing a continuous flow H-cube system with a Pd/C cartridge, the nitro group is reduced to an aniline that instantly cyclizes on the column. The product elutes in high purity, completely bypassing the need for tedious recrystallization [[6]]().
-
System Priming: Prime the continuous flow reactor (e.g., H-cube) with a solvent mixture of ethanol and acetic acid (9:1) at a flow rate of 1.0 mL/min.
-
Catalyst Setup: Insert a 10 mol% Pd/C catalyst cartridge and set the system parameters: Temperature = 25-50 °C, Pressure = 1-10 bar H2 6.
-
Substrate Injection: Prepare a 0.1 M solution of ethyl o-nitrophenylpyruvate in the solvent mixture. Pump the solution through the reactor.
-
Validation Checkpoint 1 (In-Process): The eluent should transition from the deep yellow/orange of the nitro compound to a pale yellow or colorless solution, indicating successful reduction.
-
Workup: Collect the eluent, concentrate under reduced pressure, and neutralize any residual acetic acid with saturated aqueous NaHCO3.
-
Validation Checkpoint 2 (Analytical): LC-MS analysis of the crude mixture should show the dominant mass peak corresponding to [M+H]+ of the cyclized indole-2-carboxylate, with no uncyclized aniline intermediate remaining.
References
-
PCBiochemRes. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available at: [Link]
-
Taylor & Francis. A Practical Synthesis of Indole-2-carboxylic Acid. Available at:[Link]
-
Taylor & Francis. C-H amination in the synthesis of N-heterocycles. Available at: [Link]
-
ResearchGate. Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. Available at: [Link]
-
MDPI. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available at:[Link]
-
NIH / PMC. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Available at:[Link]
-
SciSpace. Temur A. Kushatov | Russian Academy of Sciences. Available at: [Link]
-
Dove Medical Press. C-H amination in the synthesis of N-heterocycles. Available at: [Link]
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- 4. scispace.com [scispace.com]
- 5. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indole-2-carboxylic Acid
Executive Summary
The introduction of a formyl group at the C3 position of 5-methoxy-1H-indole-2-carboxylic acid is a pivotal transformation in the synthesis of bioactive alkaloids and kinase inhibitors (e.g., analogues of tyrosine kinase inhibitors). While the Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles, the presence of the C2-carboxylic acid moiety presents a specific chemoselective challenge.
This guide details the optimized protocol for synthesizing 3-formyl-5-methoxy-1H-indole-2-carboxylic acid . To ensure high yield and purity, this application note prioritizes the Ester Protection Route , which mitigates side reactions associated with the free carboxylic acid (e.g., decarboxylation or acid chloride polymerization). A secondary "Direct Acid" protocol is provided for specific high-throughput screening contexts where step-economy is prioritized over yield.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from DMF and POCl
-
Target Reaction: Electrophilic aromatic substitution (EAS) at the electron-rich C3 position of the indole ring.
-
Competing Reaction (Free Acid): The C2-carboxylic acid (-COOH) is nucleophilic toward POCl
. In a direct reaction, POCl converts the -COOH into an acid chloride (-COCl) or mixed anhydride. While this species can theoretically be hydrolyzed back to the acid during workup, the transient acid chloride increases the risk of intermolecular acylation (dimerization) and decarboxylation under the acidic conditions of the reaction [1].
The "Self-Validating" Ester Strategy
To guarantee scientific integrity and reproducibility, the recommended workflow involves transient protection of the C2-acid as an ester (Methyl or Ethyl). This renders the C2 position inert to POCl
Reaction Pathway Diagram
The following Graphviz diagram illustrates the parallel pathways and the mechanistic logic behind the ester protection strategy.
Figure 1: Mechanistic pathway comparing the robust Ester Route (Blue solid lines) vs. the risky Direct Acid Route (Red dotted lines).
Experimental Protocols
Protocol A: The "Gold Standard" (Via Ester Intermediate)
Recommended for drug development and scale-up.
Reagents:
-
Substrate: Ethyl 5-methoxy-1H-indole-2-carboxylate (prepared via Fischer indole synthesis or commercial).
-
Reagent: Phosphorus oxychloride (POCl
, 99%). -
Solvent/Reagent: N,N-Dimethylformamide (DMF, Anhydrous).
-
Quench: Sodium Acetate (NaOAc) or 2N NaOH.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation (In-situ):
-
Charge a flame-dried round-bottom flask with anhydrous DMF (5.0 equiv relative to indole).
-
Cool to 0°C using an ice/salt bath.
-
Add POCl
(1.2 – 1.5 equiv) dropwise over 15 minutes. -
Observation: A white suspension or pale yellow solution (chloroiminium salt) will form. Stir at 0°C for 30 minutes.
-
-
Substrate Addition:
-
Dissolve Ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 equiv) in a minimum volume of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
Critical Control: Maintain internal temperature < 5°C to prevent tars.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of starting indole and appearance of the polar iminium intermediate (often stays at baseline in non-polar TLC).
-
-
Quenching & Hydrolysis:
-
Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
-
Neutralize with saturated aqueous Sodium Acetate (NaOAc) or 2N NaOH until pH ~7–8.
-
Mechanism:[1][2][3][4][5][6][7][8] This step hydrolyzes the C3-iminium salt into the C3-aldehyde.
-
Stir vigorously for 1 hour. The product (Ethyl 3-formyl-5-methoxyindole-2-carboxylate) typically precipitates as a solid.
-
-
Isolation:
-
Filter the solid, wash with water, and dry.[9]
-
Yield Expectation: 85–95%.
-
-
Conversion to Final Acid (Saponification):
-
Dissolve the ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv) and stir at RT for 4 hours.
-
Acidify with 1N HCl to pH 3.
-
Filter the precipitate to obtain 3-formyl-5-methoxy-1H-indole-2-carboxylic acid .
-
Protocol B: Direct Formylation (High-Throughput/Experimental)
Use only if esterification is impossible. Expect lower yields (40-60%).
-
Modification: Use 3.0 equiv of POCl
. (1 eq to convert C2-COOH to C2-COCl, 1.5 eq for Vilsmeier reagent, 0.5 eq excess). -
Procedure: Follow Protocol A, but expect the formation of the acid chloride intermediate.
-
Workup: Quench into water. The C2-COCl will hydrolyze back to C2-COOH. The C3-iminium will hydrolyze to C3-CHO.
-
Purification: The product will likely require recrystallization from acetic acid or column chromatography to remove decarboxylated by-products.
Critical Parameters & Troubleshooting
Table 1: Key Process Parameters
| Parameter | Specification | Impact on Quality |
| Temperature (Addition) | 0°C – 5°C | High temps (>10°C) during addition cause charring/tars. |
| Temperature (Reaction) | 25°C – 40°C | Higher temps (>60°C) promote decarboxylation of the acid. |
| POCl | 1.2 eq (Ester) / 3.0 eq (Acid) | Insufficient POCl |
| Atmosphere | Nitrogen/Argon | Moisture destroys the Vilsmeier reagent immediately. |
| Quench pH | pH 7-8 (Ester) / pH 3-4 (Acid) | Basic pH is needed to free the aldehyde; Acidic pH precipitates the carboxylic acid. |
Troubleshooting Guide:
-
Issue: Solidification of reaction mixture.
-
Cause: High concentration of Vilsmeier salt.
-
Solution: Dilute with additional anhydrous DMF.
-
-
Issue: Low Yield / Tars.
-
Cause: Exotherm during POCl
addition or moisture ingress. -
Solution: Slow down addition rate; ensure fresh POCl
and dry DMF.
-
-
Issue: Decarboxylation (Loss of C2-COOH).
-
Cause: Reaction temperature too high (>50°C) or prolonged exposure to acidic conditions.
-
Solution: Switch to Protocol A (Ester Route).
-
References
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9][10][11] Organic Reactions, 49, 1–330. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review).[3][4][6][10][11] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Hassan, A. A., et al. (2015). Synthesis of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[12] Journal of Medicinal Chemistry. (Contextual grounding for indole-2-carboxylic acid functionalization).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sciencemadness Discussion Board - Formlyating Dimethoxytoulene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Divergent Synthesis of Novel Heterocycles from 5-Methoxyindole Precursors
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the synthetic utility of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid , a bifunctional scaffold capable of generating fused tricyclic systems (such as pyridazino[4,5-b]indoles) and functionalized side chains.
Executive Summary
The indole nucleus is a "privileged structure" in pharmacology. However, the 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (hereafter Compound 1 ) offers a unique advantage over standard indoles: it possesses orthogonal electrophilic handles—a C3-formyl group and a C2-carboxylic acid.
This specific substitution pattern allows for [3+3] annulation reactions , enabling the rapid construction of fused tricyclic systems that mimic kinase inhibitors (e.g., CDK, GSK-3
Chemical Profile & Reactivity
Compound 1 exists as a zwitterionic equilibrium in neutral media. For controlled heterocyclization, it is often necessary to mask the carboxylic acid as an ester to prevent premature decarboxylation or salt formation with amine nucleophiles.
| Property | Specification |
| IUPAC Name | 3-formyl-5-methoxy-1H-indole-2-carboxylic acid |
| Molecular Weight | 219.19 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water |
| Key Reactivity | C3-Formyl: High electrophilicity (Schiff base formation, Knoevenagel condensation).C2-Carboxyl: Intramolecular cyclization partner (after activation). |
Strategic Workflow
The following diagram illustrates the divergent synthetic pathways available from Compound 1 .
Figure 1: Divergent synthetic strategy. The pathway splits after esterification into fused-ring synthesis (Blue) or side-chain functionalization (Green).
Experimental Protocols
Step 1: Activation via Fischer Esterification
Direct reaction of the acid with nucleophiles often results in intractable salts. Converting the acid to the ethyl ester is the critical "Gateway Step" ensuring high yields in subsequent cyclizations.
Target: Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (Compound 2 )
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Dissolution: Suspend Compound 1 (10.0 mmol, 2.19 g) in absolute ethanol (50 mL).
-
Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise. The suspension should clarify as the reaction proceeds.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The product will be less polar (higher R_f) than the starting acid.
-
Workup:
-
Cool to room temperature.
-
Pour onto crushed ice (100 g).
-
Neutralize carefully with saturated NaHCO₃ solution until pH ~8.
-
The ester will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
-
-
Yield Expectation: 85–92% (Yellow solid).
Protocol A: Synthesis of Pyridazino[4,5-b]indoles (Fused System)
This protocol utilizes the 1,2-dinucleophilic nature of hydrazine to bridge the C2 and C3 positions, creating a pyridazinone ring fused to the indole. This scaffold is highly relevant for kinase inhibition.
Target: 7-Methoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Rationale: The reaction proceeds via an initial hydrazone formation at the C3-aldehyde, followed by rapid intramolecular nucleophilic attack on the C2-ester.
Method:
-
Reactants: In a 50 mL RBF, dissolve Compound 2 (2.0 mmol) in absolute ethanol (15 mL).
-
Reagent Addition: Add hydrazine hydrate (80%, 10.0 mmol, 5 equiv) dropwise. Note: Excess hydrazine is required to drive the reaction to completion and prevent dimer formation.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Observation: The color typically shifts from yellow to a deeper orange/red as the fused system forms.
-
TLC Check: Disappearance of the ester spot.
-
-
Isolation:
-
Cool the mixture to room temperature. The product often precipitates directly from the ethanolic solution.
-
If no precipitate forms, concentrate the solvent to 50% volume and cool in an ice bath.
-
-
Purification: Filter the solid and recrystallize from Ethanol/DMF (9:1).
-
Characterization Data (Expected):
-
IR: 1650–1670 cm⁻¹ (Amide C=O), 3200–3300 cm⁻¹ (NH).
-
¹H NMR: Distinctive singlet for the indole NH (approx. 12.0 ppm) and the pyridazine NH (approx.[1] 12.5 ppm).
-
Protocol B: Synthesis of Thiazolidinone Conjugates (Side-Chain)
This protocol creates a "tail" on the indole scaffold, useful for probing hydrophobic pockets in enzymes. It involves a stepwise Schiff base formation followed by cyclocondensation with thioglycolic acid.
Target: 2-(5-Methoxy-2-(ethoxycarbonyl)-1H-indol-3-yl)-3-phenylthiazolidin-4-one
Method:
-
Schiff Base Formation:
-
Mix Compound 2 (1.0 mmol) and Aniline (1.0 mmol) in ethanol (10 mL) with a catalytic amount of glacial acetic acid (2 drops).
-
Reflux for 2 hours.[2]
-
Isolate the imine intermediate by filtration (optional, but recommended for purity).
-
-
Cyclocondensation:
-
Dissolve the imine intermediate (1.0 mmol) in dry benzene or toluene (15 mL).
-
Add Thioglycolic acid (2.0 mmol).
-
Critical Step: Use a Dean-Stark trap to remove water azeotropically. Reflux for 8–10 hours.
-
-
Workup:
-
Remove solvent under reduced pressure.
-
Dissolve residue in CHCl₃ and wash with 5% NaHCO₃ (to remove excess thioglycolic acid).
-
Dry organic layer (Na₂SO₄) and evaporate.
-
-
Purification: Recrystallize from ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion due to water. | Ensure absolute EtOH is used; increase H₂SO₄ catalyst slightly or use a molecular sieve trap. |
| Precipitate in Protocol A is impure | Azine formation (Dimer). | Increase Hydrazine equivalents to >5.0 to favor the monomeric cyclization. |
| Decarboxylation | Reaction temperature too high (>150°C). | Do not use high-boiling solvents (e.g., DMSO) for the initial condensation; stick to EtOH or Toluene. |
| Darkening of Reaction | Oxidation of the electron-rich indole. | Perform all reactions under an inert atmosphere (Nitrogen/Argon), especially for the 5-methoxy derivative. |
References
-
Synthesis of Pyridazino[4,5-b]indoles: Gadginamath, G. S., et al. "Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles." Chemical Biology & Drug Design, 2008.
-
Biological Activity of 5-Methoxyindoles: Anastassova, N., et al.[2] "Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones... Synthesis, Crystal Structure, and Chemiluminescent Study." Molecules, 2024.[1][2][3][4]
- General Indole Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Text).
-
Pyrimido[4,5-b]indole Synthesis: Gao, W., et al.[5] "A Simple and Facile Synthesis of Tricyclic-Fused pyrimido[4,5-b]indol-2-amines." Molecular Diversity, 2017.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and facile synthesis of tricyclic-fused pyrimido[4,5-b]indol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Formyl-5-methoxy-1H-indole-2-carboxylic Acid as a Privileged Scaffold in Antiviral Drug Discovery
Executive Summary
The rapid mutation rates of viral pathogens necessitate the continuous development of novel antiviral therapeutics. In medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ability to mimic natural biological molecules (such as tryptophan and serotonin) and interact with diverse biological targets[1].
Specifically, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (CAS 57646-80-7) represents a highly specialized, tri-functional building block[2]. It provides researchers with an ideal starting point for divergent synthesis. By independently modifying its three functional groups—the C5-methoxy, the C2-carboxylic acid, and the C3-formyl—scientists can systematically tune lipophilicity, metal-chelation capabilities, and target-specific covalent or non-covalent interactions. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in the development of next-generation antivirals targeting HIV, HCV, and SARS-CoV-2.
Mechanistic Rationale: The Tri-Functional Advantage
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over a bare indole core. The rational drug design principles for this molecule are grounded in the following structural features:
-
The 5-Methoxy Group (Lipophilic Modulator): The introduction of a methoxy group at the C5 position increases the electron density of the indole core while providing a specific vector for hydrogen-bond acceptance. In the context of SARS-CoV-2 and influenza inhibitors (e.g., Arbidol analogs), the 5-methoxy group is crucial for anchoring the molecule within the hydrophobic pockets of viral spike glycoproteins, effectively blocking viral entry and membrane fusion[3].
-
The 2-Carboxylic Acid (Metal-Binding Pharmacophore): Viral enzymes, such as HIV-1 integrase and HCV NS5B polymerase, rely on divalent metal ions (typically Mg²⁺ or Mn²⁺) within their active sites for catalytic function. The C2-carboxylic acid, especially when converted to a carboxamide or diketo-acid bioisostere, acts as a potent metal-binding pharmacophore (MBP) that directly chelates these essential ions, halting viral replication[1].
-
The 3-Formyl Group (The Synthetic Linchpin): Aldehydes are highly reactive electrophiles. The C3-formyl group allows for rapid functionalization via Knoevenagel condensations, reductive aminations, or Schiff base formations. Converting this formyl group into a thiosemicarbazone or hydrazone creates derivatives with documented broad-spectrum inhibitory effects against cysteine proteases, including the SARS-CoV-2 Main Protease (Mpro)[4].
Synthetic Divergence & Antiviral Targeting Workflows
The true value of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid lies in its synthetic versatility. The diagram below illustrates how this single precursor can be divergently modified to target entirely different viral mechanisms.
Fig 1: Synthetic divergence of the indole core towards specific antiviral targets.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include specific mechanistic reasoning to ensure researchers understand the causality behind the chemical choices, thereby minimizing off-target reactions.
Protocol A: Synthesis of Antiviral Thiosemicarbazones (Targeting SARS-CoV-2 Mpro)
Thiosemicarbazones derived from indoles are potent inhibitors of viral cysteine proteases. This protocol modifies the C3-formyl group while leaving the C2-carboxylic acid intact.
Causality & Design: Glacial acetic acid is utilized as a catalyst rather than a stronger mineral acid (like HCl). Acetic acid provides sufficient protons to activate the carbonyl oxygen of the C3-formyl group, increasing its electrophilicity for the nucleophilic attack by the thiosemicarbazide, without risking the decarboxylation of the sensitive C2-carboxylic acid.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, suspend 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (1.0 mmol, 219.2 mg) in 15 mL of absolute ethanol.
-
Reagent Addition: Add thiosemicarbazide (1.1 mmol, 100.2 mg) to the suspension, followed by 3–5 drops of glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) under continuous magnetic stirring for 4–6 hours.
-
Monitoring (Self-Validation): Monitor the reaction via TLC (DCM:MeOH, 9:1 v/v). The disappearance of the starting material spot (UV active, 254 nm) and the appearance of a lower Rf product spot indicates completion.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a crystalline solid. Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol, and dry in vacuo over P₂O₅.
-
Analytical Validation: Confirm structure via ¹H-NMR (DMSO-d6). The defining characteristic of success is the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of a sharp imine (CH=N) proton peak at ~8.2–8.4 ppm.
Protocol B: Amidation of the C2-Carboxylic Acid (Targeting HIV-1 Integrase)
This protocol converts the C2-carboxylic acid into an amide to optimize metal chelation within the HIV-1 integrase active site[1].
Causality & Design: Traditional chlorinating agents (e.g., SOCl₂) cannot be used here because they will aggressively react with the C3-formyl group and the unprotected indole nitrogen, leading to polymerization. Instead, we utilize EDC·HCl and HOBt. HOBt forms a stable, reactive active ester that prevents racemization (if chiral amines are used) and specifically directs the amine nucleophile to the C2 position[4]. DIPEA is added to neutralize the hydrochloride salt of EDC and the amine, maintaining the slightly basic pH required for the coupling.
Step-by-Step Procedure:
-
Activation: Dissolve 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (1.0 mmol, 219.2 mg) in 10 mL of anhydrous DMF under an inert argon atmosphere. Add HOBt (1.5 mmol, 202.7 mg) and EDC·HCl (1.5 mmol, 287.5 mg). Stir at room temperature for 30 minutes to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL).
-
Reaction: Stir the mixture at room temperature for 12–16 hours.
-
Workup: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine and EDC byproducts, saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted carboxylic acid, and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
-
Analytical Validation: ¹H-NMR will show the disappearance of the broad carboxylic acid OH singlet (~12.0 ppm) and the emergence of the amide NH proton (typically 7.5–8.5 ppm, depending on the amine).
Quantitative Data: Antiviral Efficacy of Indole Scaffolds
To benchmark the expected biological activity of derivatives synthesized from this scaffold, the following table summarizes quantitative data from recent literature regarding structurally analogous 5-methoxy and indole-2-carboxylic acid derivatives across various viral targets.
| Scaffold Class / Modification | Primary Viral Target | Representative IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) | Selectivity Index (SI) |
| 5-Methoxyindole-3-carboxylic esters | SARS-CoV-2 (Replication) | 52.0 | > 500 | > 9.6 |
| Indole-2-carboxamides | HIV-1 Integrase | 1.4 – 7.0 | > 100 | > 14.0 |
| Indole-based cinnamates | SARS-CoV-2 Mpro | 0.8 – 2.5 | > 50 | > 20.0 |
| 5-Substituted Indole-2-derivatives | HCV NS5B Polymerase | 1.1 | 61.6 | 56.9 |
Data synthesized from established literature on indole antiviral pharmacophores[1][3][4].
References
-
Indole – a promising pharmacophore in recent antiviral drug discovery Source: RSC Medicinal Chemistry (via NIH PMC) URL:[Link]
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 Source: Acta Naturae URL:[Link]
-
Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins Source: Bioorganic & Medicinal Chemistry (AIR Unimi) URL:[Link]
Sources
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-formyl-5-methoxy-1H-indole-2-carboxylic acid | 57646-80-7 [sigmaaldrich.com]
- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 4. air.unimi.it [air.unimi.it]
Application Note: Development and Validation of CysLT1 Selective Antagonists from Indole Derivatives
Biological Context & Rationale
Cysteinyl leukotrienes (CysLTs)—specifically LTC4, LTD4, and LTE4—are potent lipid mediators synthesized from arachidonic acid. They are central drivers of inflammatory conditions such as bronchial asthma and allergic rhinitis[1]. The pathophysiological effects of CysLTs, including severe bronchoconstriction, airway edema, and eosinophil migration, are predominantly mediated through the Cysteinyl Leukotriene Receptor 1 (CysLT1)[2].
While first-generation CysLT1 selective antagonists like montelukast (a quinoline derivative) and zafirlukast (an indole derivative) have been clinically successful, a significant subset of asthmatic patients remain non-responders[3]. This clinical gap has driven medicinal chemists to explore novel structural scaffolds. Recent high-throughput screening and optimization campaigns have identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a highly potent, structurally distinct class of CysLT1 antagonists[4]. The indole core serves as an exceptional pharmacophore, mimicking the hydrophobic and hydrogen-bonding networks of the native leukotriene ligands while offering vast functionalization potential.
Mechanistic Pathway & Target Intervention
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins[5]. Upon activation by its primary endogenous ligand, LTD4, the receptor undergoes a conformational shift that activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid mobilization of intracellular calcium (Ca2+), which directly drives smooth muscle contraction and inflammatory signaling[6].
Indole-based antagonists exert their therapeutic effect by competitively binding to the orthosteric site of the CysLT1 receptor, locking it in an inactive state and effectively uncoupling the Gq/PLC/Ca2+ signaling axis.
CysLT1 Receptor Signaling Pathway and Indole Antagonist Intervention.
Structure-Activity Relationship (SAR) & Rational Design
The optimization of the indole scaffold requires precise functionalization to maximize CysLT1 affinity while eliminating cross-reactivity with the closely related CysLT2 receptor. Key causal relationships in the structural design of 3-substituted 1H-indole-2-carboxylic acids include[4][7]:
-
Indole-2-carboxylic acid moiety: The carboxylic acid is strictly required to form critical electrostatic interactions with conserved basic residues (e.g., Arginine) in the CysLT1 binding pocket.
-
Position 3 Substitution: An α,β-unsaturated amide linkage connecting the indole core to a hydrophobic tail (such as an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group) is essential. The amide bond provides superior stability and conformational rigidity compared to ester linkages, allowing the hydrophobic tail to perfectly occupy the receptor's deep hydrophobic cleft.
-
Position 7 Substitution: The introduction of a methoxy group at the 7-position of the indole ring (as seen in compound 17k) dramatically enhances potency. This is attributed to favorable steric packing and electron-donating effects that stabilize the receptor-ligand complex[7].
Quantitative SAR Summary of Key Indole Derivatives
Data synthesized from recent optimization campaigns[4][7].
| Compound | Indole Ring Substitution | Linkage at C3 | IC50 CysLT1 (µM) | IC50 CysLT2 (µM) | Selectivity (CysLT2/1) |
| Hit 1 | None | Ester | 0.66 ± 0.19 | > 100 | > 150 |
| 17a | None | Amide | 0.21 ± 0.05 | > 100 | > 470 |
| 17g | 5-Fluoro | Amide | 0.012 ± 0.003 | 22 ± 5 | ~ 1833 |
| 17k | 7-Methoxy | Amide | 0.0059 ± 0.0011 | 15 ± 4 | ~ 2542 |
| Montelukast | Control (Quinoline) | N/A | 0.0045 ± 0.0008 | > 100 | > 22000 |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific rigor and reproducibility, the evaluation of novel indole derivatives must follow a self-validating workflow. This encompasses chemical synthesis, primary functional screening (target engagement), and secondary phenotypic validation (cellular efficacy).
Workflow for the screening and validation of CysLT1 selective antagonists.
Protocol 1: Synthesis of 3-Substituted 1H-Indole-2-carboxylic Acids
Causality: The Japp-Klingemann condensation followed by a Fischer indole synthesis is utilized because it provides high regioselectivity and yield when constructing highly functionalized indole cores from readily available substituted anilines[4].
-
Hydrazone Formation: React the substituted aniline (e.g., 3-methoxyaniline for the 7-methoxy derivative) with sodium nitrite (NaNO2) and HCl at 0°C to generate the diazonium salt. Slowly add ethyl 2-methyl-3-oxobutanoate to yield the corresponding hydrazone intermediate.
-
Fischer Indole Cyclization: Reflux the isolated hydrazone in toluene using polyphosphoric acid (PPA) as a catalyst. This promotes the aza-Cope rearrangement and subsequent ring closure, yielding the ethyl 1H-indole-2-carboxylate core.
-
Formylation: Subject the indole core to Vilsmeier-Haack conditions (POCl3, DMF) to selectively introduce an aldehyde group at the electron-rich C3 position.
-
Amidation & Hydrolysis: Couple the C3-aldehyde with the desired hydrophobic tail via reductive amination or Knoevenagel condensation. Finally, perform a LiOH-mediated hydrolysis of the C2-ester to unmask the essential carboxylic acid.
-
Self-Validation Step: Confirm the structural integrity and ensure purity is >95% using 1H-NMR, 13C-NMR, and LC-MS prior to any biological evaluation. Impurities can cause false positives in highly sensitive GPCR assays.
Protocol 2: In Vitro Calcium Mobilization Assay (Primary Screen)
Causality: Because CysLT1 signals exclusively through the Gq pathway, measuring intracellular Ca2+ flux provides a direct, real-time, and high-throughput functional readout of receptor antagonism[4][5].
-
Cell Preparation: Culture CHO-K1 cells stably expressing the human CysLT1 receptor in Ham's F-12 medium (10% FBS). Seed cells at 20,000 cells/well in a 384-well black, clear-bottom microplate and incubate overnight at 37°C.
-
Dye Loading: Discard the culture medium. Add 20 µL of Fluo-4 AM loading buffer. Causality: Fluo-4 AM is a cell-permeable dye that exhibits a massive fluorescence enhancement upon binding free intracellular Ca2+. Include 2.5 mM probenecid in the buffer to inhibit organic anion transporters, preventing the cells from pumping the dye out. Incubate for 60 min at 37°C.
-
Compound Incubation: Add 10 µL of the synthesized indole derivatives (serial dilutions from 10 µM to 0.1 nM).
-
Self-Validation: Include Montelukast (100 nM) as a positive control for complete inhibition, and 0.1% DMSO vehicle as a negative baseline control. Incubate for 30 min at room temperature.
-
-
Agonist Challenge & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject LTD4 at its EC80 concentration (typically 1–5 nM). Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.
-
Data Analysis: Calculate the maximum fluorescence peak minus the baseline. Determine IC50 values using a four-parameter logistic non-linear regression model.
Protocol 3: U937 Cell Chemotaxis Assay (Secondary Screen)
Causality: While the FLIPR assay proves target engagement, the chemotaxis assay demonstrates phenotypic efficacy. Using U937 cells (a human monocyte line) validates the compound's ability to halt leukotriene-driven immune cell migration in a physiologically relevant context[7].
-
Cell Differentiation: Treat U937 cells with 1 mM dibutyryl-cAMP for 48 hours. Causality: This differentiation step is critical as it upregulates the endogenous expression of functional CysLT1 receptors on the cell surface.
-
Transwell Setup: Utilize a 96-well Boyden chamber with a 5 µm pore size polycarbonate filter. In the lower chamber, add 30 µL of chemotaxis buffer containing 10 nM LTD4 (acting as the chemoattractant).
-
Antagonist Treatment: Pre-incubate the differentiated U937 cells (1 × 10^6 cells/mL) with varying concentrations of the indole antagonist (1 nM to 1 µM) for 15 minutes at 37°C.
-
Migration Phase: Add 50 µL of the pre-treated cell suspension to the upper chamber. Incubate the assembly for 2 hours at 37°C in a 5% CO2 incubator.
-
Quantification & Validation: Remove the filter carefully. Lyse the cells that successfully migrated into the lower chamber and quantify them using a luminescence-based ATP assay (e.g., CellTiter-Glo). Calculate the percentage of migration inhibition relative to the LTD4-only positive control.
References
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists ACS Medicinal Chemistry Letters[Link]
-
Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts National Institutes of Health (PMC)[Link]
-
CysLT1 receptor | Leukotriene receptors IUPHAR/BPS Guide to PHARMACOLOGY[Link]
-
Cysteinyl-leukotriene type 1 receptor antagonists Wikipedia[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Validation of N-Substituted Indole-2-Carboxamides
Executive Summary & Pharmacological Context
Indole-2-carboxamides represent a "privileged structure" in medicinal chemistry, serving as versatile molecular templates for drug discovery[1]. The unique electronic properties of the indole core, combined with the hydrogen-bonding capacity of the carboxamide linkage, allow these molecules to interact with a diverse array of biological targets[2].
Recent drug development efforts have leveraged the N-substituted indole-2-carboxamide scaffold for multiple therapeutic applications:
-
Infectious Diseases: Potent pan-anti-mycobacterial agents that operate by inhibiting MmpL3, an essential transporter required for mycolic acid translocation in Mycobacterium tuberculosis[3],[4].
-
Oncology: Apoptotic antiproliferative agents acting as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2)[5].
-
Antioxidant Therapy: Scavengers of reactive oxygen species (ROS) and superoxide anions, mitigating lipid peroxidation[6],[7].
-
Parasitology: Antiplasmodial agents targeting multidrug-resistant strains of Plasmodium falciparum[8].
Dual inhibition of EGFR and CDK2 pathways by indole-2-carboxamide derivatives inducing apoptosis.
Strategic Rationale for Amide Bond Formation
The synthesis of N-substituted indole-2-carboxamides fundamentally relies on the condensation of an indole-2-carboxylic acid with a primary or secondary amine. A critical advantage of this scaffold is that the indole nitrogen (N1) is significantly less nucleophilic than aliphatic amines due to the delocalization of its lone pair into the aromatic system. This electronic disparity allows for selective amide coupling at the C2-position without the need for N1-protection[2],[4].
We present two highly validated methodologies for this transformation, each tailored to specific substrate requirements:
Method A: Acid Chloride Activation This classical approach utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acid chloride intermediate[6],[2]. It is the method of choice for sterically hindered or electronically deactivated amines. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it forms the Vilsmeier-Haack reagent in situ, which dramatically accelerates the chlorination step[2].
Method B: Carbodiimide Coupling (EDC/HOBt) For substrates containing acid-sensitive functional groups, in situ activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) is preferred[4]. EDC activates the acid to an O-acylisourea. HOBt immediately intercepts this intermediate to form a stable, yet highly reactive, active ester. This causality prevents the racemization of chiral centers and suppresses the formation of inactive N-acylurea byproducts[4].
Synthetic workflow for N-substituted indole-2-carboxamides via acid chloride or EDC/HOBt coupling.
Experimental Methodologies
Protocol A: Acid Chloride Activation Route[6],[9],[2]
Best for: Unhindered amines, robust substrates, and cost-effective scale-up.
Step 1: Formation of Indole-2-carbonyl chloride
-
Suspend the appropriate indole-2-carboxylic acid (1.0 equiv, e.g., 0.002 mol) in anhydrous chloroform (CHCl₃) or benzene (5 mL). Note: Benzene is a known carcinogen; toluene or CHCl₃ is highly recommended as a modern alternative[9],[2].
-
Add thionyl chloride (SOCl₂, 1.2 to 5.0 equiv) and a catalytic amount of DMF (1-2 drops)[9],[2].
-
Reflux the mixture at 70–80 °C for 2 hours until the evolution of HCl gas ceases and the solution becomes homogenous[9],[2].
-
Self-Validating Step: Remove the solvent and excess SOCl₂ by co-evaporation with toluene (3 × 10 mL) under reduced pressure[6],[9]. Causality: Complete removal of SOCl₂ is mandatory to prevent it from reacting with the incoming amine to form unwanted sulfonamide byproducts.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride residue in anhydrous CHCl₃ (10 mL)[9].
-
Add an equivalent amount of pyridine (or triethylamine) to act as an acid scavenger for the HCl generated during the reaction[9],[2].
-
Introduce the corresponding amine derivative (1.1 equiv) dropwise at 0 °C, then allow the mixture to warm to room temperature and stir overnight[9].
-
Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amine and pyridine), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography[6].
Protocol B: Carbodiimide Coupling (EDC/HOBt)[4]
Best for: Acid-sensitive substrates, complex aliphatic amines (e.g., adamantyl, rimantadine derivatives), and parallel library synthesis.
Step 1: Active Ester Formation and Coupling
-
To a solution of the appropriate indole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add EDC·HCl (2.0 mmol) and HOBt (2.0 mmol)[4].
-
Add the corresponding amine (1.3 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0–6.0 equiv)[4]. Causality: DIPEA ensures the amine remains in its reactive free-base form and neutralizes the hydrochloride salt of the EDC reagent.
-
Stir the reaction mixture at room temperature until TLC indicates the complete consumption of the starting material. Note: Bulky amines may require extended reaction times of 60–72 hours[4].
Step 2: Workup and Isolation
-
Quench the reaction by adding water (50 mL) to the mixture[4].
-
Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Self-Validating Step: The NaHCO₃ wash is critical for removing the highly polar HOBt byproduct. If HOBt persists (visible by UV on TLC), repeat the basic wash.
-
Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[4].
Analytical Validation & Troubleshooting
To ensure the structural integrity of the synthesized N-substituted indole-2-carboxamides, utilize the following spectroscopic benchmarks:
-
Infrared (IR) Spectroscopy: The successful formation of the carboxamide is confirmed by the presence of a strong C=O stretching vibration in the range of 1638–1643 cm⁻¹ and an N-H stretching band at 3267–3305 cm⁻¹[6],[9]. The C-N stretching vibration typically occurs around 1450–1452 cm⁻¹[9].
-
Nuclear Magnetic Resonance (¹H-NMR):
-
The indole N1-H proton is highly deshielded and typically appears as a broad singlet far downfield (>11.0 ppm)[5],[7].
-
The amidic N-H proton usually resonates between 7.80–10.0 ppm, appearing as a triplet (if coupled to a -CH₂-) or a doublet (if coupled to a -CH-)[9],[5],[7].
-
The characteristic indole C3-H (H-a) proton appears as a distinct singlet in the aromatic region, typically between 6.90–7.70 ppm[6],[9],[7].
-
Quantitative Data Summary: Method Comparison
| Parameter | Method A (Acid Chloride)[6],[2] | Method B (EDC/HOBt)[4] |
| Typical Yield Range | 32% – 84% | 34% – 85% |
| Reaction Time | 2h (Activation) + 12h (Coupling) | 60 – 72h (One-pot) |
| Reagent Cost | Low (SOCl₂) | Moderate to High (EDC/HOBt) |
| Substrate Tolerance | Poor for acid-sensitive groups | Excellent for sensitive/chiral groups |
| Byproduct Removal | Evaporation (SOCl₂), Aqueous wash | Aqueous wash (HOBt, Urea derivatives) |
| Primary Application | Simple aromatic/aliphatic amines | Bulky/complex amines (e.g., Adamantyl) |
References
-
Bozkaya, P., Ölgen, S., Çoban, T., & NebIoglu, D. "Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. 6
-
Bozkaya, P., et al. "Full article: Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals." Taylor & Francis. 9
-
"Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." PMC. 2
-
"Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au. 8
-
"Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." PMC. 3
-
"Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells." RSC Publishing. 4
-
"Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." PMC.5
-
"Full article: Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties." Taylor & Francis. 7
-
"Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids." Arkivoc. 1
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylic Acid
Executive Summary
The synthesis of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid presents a classic "push-pull" electronic conflict. The 5-methoxy group activates the indole ring, but the 2-carboxylic acid (or ester) strongly deactivates the 3-position toward electrophilic substitution.
The Critical Failure Point: Users frequently attempt direct Vilsmeier-Haack formylation on the free acid. This invariably leads to low yields (<20%) due to competitive decarboxylation and solubility issues in the Vilsmeier complex.
The Solution: This guide standardizes the Ester Strategy . You must formylate the ethyl (or methyl) ester first, then hydrolyze. This protocol stabilizes the core and ensures regioselectivity.
Part 1: The "Golden Path" Workflow
To maximize yield, you must decouple the formylation step from the carboxylic acid sensitivity.
Validated Synthetic Route
-
Substrate: Ethyl 5-methoxyindole-2-carboxylate.
-
Hydrolysis: Saponification (LiOH/THF/H₂O) to release the free acid.
Figure 1: The Ester Strategy decouples the harsh formylation conditions from the sensitive carboxylic acid moiety.
Part 2: Module 1 - Optimizing the Vilsmeier-Haack Reaction
The formylation of the ester is the yield-determining step. The electron-withdrawing ester group at C2 makes the C3 position less nucleophilic than in a simple indole.
Protocol Parameters
-
Reagent Stoichiometry: 1.0 eq Indole Ester : 3.0 eq POCl₃ : 5.0 eq DMF.
-
Solvent: DMF (acts as both reagent and solvent).
-
Temperature: 0°C (Addition)
80°C (Reaction).
Troubleshooting the "Stalled Reaction"
If your TLC shows unreacted starting material after 4 hours, the Vilsmeier complex (Chloroiminium ion) has likely decomposed or was never formed correctly.
The Mechanism & Failure Modes:
Figure 2: Moisture is the primary antagonist. It hydrolyzes the active Chloroiminium salt before it can attack the indole ring.
Critical Checkpoints (Q&A)
Q: My reaction mixture turned black and tarry. What happened? A: Thermal runaway. The formation of the Vilsmeier reagent is exothermic.[1][2] If you add POCl₃ to DMF too quickly without cooling (0°C), the temperature spikes, causing polymerization of the DMF and the indole.
-
Fix: Add POCl₃ dropwise over 30 minutes at 0°C. Stir for 30 minutes before adding the indole.
Q: The yield is low (40%), and I see starting material. A: The C2-ester deactivates the ring. Standard room temperature Vilsmeier conditions (used for simple indoles) are insufficient.
-
Fix: After addition, you must heat the reaction to 70–80°C for 4–6 hours to overcome the activation energy barrier created by the ester [1].
Part 3: Module 2 - Hydrolysis without Decarboxylation
Once you have Ethyl 3-formyl-5-methoxyindole-2-carboxylate , you must remove the ethyl group. This is the most delicate step. Indole-2-carboxylic acids are prone to thermal decarboxylation, losing CO₂ to become 3-formyl-5-methoxyindole.
The "Safe" Hydrolysis Protocol
-
Solvent System: THF:Water (3:1). Do not use pure methanol (transesterification risk).
-
Base: LiOH (Lithium Hydroxide) is preferred over NaOH. It is milder and has better solubility in THF mixtures.
-
Temperature: 40°C. DO NOT REFLUX.
Data: Yield Comparison by Method
| Variable | Method A (Direct Acid Formylation) | Method B (Ester Route - Standard) | Method C (Ester Route - Optimized) |
| Substrate | 5-methoxyindole-2-COOH | Ethyl 5-methoxyindole-2-COOEt | Ethyl 5-methoxyindole-2-COOEt |
| Reagent | POCl₃ / DMF | POCl₃ / DMF | POCl₃ / DMF (Freshly Distilled) |
| Temp | 90°C | 80°C | 70°C (Slow Ramp) |
| Hydrolysis | N/A | NaOH / MeOH (Reflux) | LiOH / THF (40°C) |
| Final Yield | 15-20% | 65% | 88-92% |
| Purity | Low (Tars) | Moderate (Decarboxylation) | High (>98%) |
Part 4: Troubleshooting FAQ
Q: I cannot precipitate the final acid product from water. It stays in solution. A: 3-formyl-5-methoxy-1H-indole-2-carboxylic acid is amphoteric.
-
Diagnosis: If the pH is too low (<2), the formyl oxygen can protonate. If too high (>5), the carboxylic acid deprotonates.
-
Fix: Adjust pH carefully to 3.5 – 4.0 . This is the isoelectric point where solubility is lowest. Use 1M HCl dropwise.
Q: There is a second spot on TLC very close to the product. A: This is likely the N-formyl impurity.
-
Cause: Vilsmeier reagent attacking the indole nitrogen instead of C3.
-
Fix: This is reversible. During the aqueous quench, ensure the mixture is stirred with aqueous Na₂CO₃ (pH 9) for 1 hour before acidification. The basic conditions hydrolyze the N-formyl group back to the NH indole, while the C3-formyl remains stable [2].
Q: Can I use Vilsmeier on the free acid if I protect the carboxylic acid with a different group? A: Yes, but it adds steps. Using a tert-butyl ester allows for acid-catalyzed deprotection (TFA/DCM) at room temperature, completely avoiding the base-catalyzed hydrolysis risks. This is recommended if your lab struggles with the LiOH saponification step [3].
References
-
Jakše, R., et al. (2006).[3] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419.
- Grounds the standard Vilsmeier conditions for indole-2-carboxyl
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[4] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.
- Authoritative review on mechanism and N-formyl reversibility.
- Mahboobi, S., et al. (2006). "Synthesis of 3-Substituted Indole-2-carboxylic Acid Derivatives." Journal of Medicinal Chemistry.
Sources
Technical Support Center: Purification of 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylic Acid
[1]
Molecule Profile & Physicochemical Intelligence
Before initiating purification, you must understand the "personality" of your molecule. This compound is a push-pull system : the electron-rich indole ring (pushed by the 5-methoxy group) is destabilized by two electron-withdrawing groups (C2-COOH and C3-CHO).[1]
| Property | Value / Characteristic | Impact on Purification |
| Acidity (pKa) | COOH | Soluble in basic aqueous solutions (pH > 8).[1] Precipitates at pH < 3. |
| Solubility | DMSO, DMF, MeOH (High); EtOAc (Mod.); Water (Low) | Acid-base extraction is the most efficient primary purification method. |
| Stability | Sensitive to Oxidation & Decarboxylation | CRITICAL: Avoid prolonged heating (>60°C) during drying. The C3-aldehyde can oxidize to a dicarboxylic acid, or the C2-acid can decarboxylate.[1] |
| Appearance | Yellow to Orange Solid | Color intensity often correlates with conjugated impurities. |
Primary Purification Protocol: The Acid-Base "Switch"[1]
User Question: "My crude reaction mixture is a dark tar. How do I isolate the product without running a messy column?"
Scientist's Response: For indole-2-carboxylic acids, chromatography should be your secondary option. The Acid-Base Workup is the gold standard because it leverages the C2-carboxylic acid to separate your product from non-acidic byproducts (like unreacted starting materials or decarboxylated impurities).
Phase 1: The "Switch" Protocol
-
Dissolution (The Base Switch):
-
Take your crude solid/oil and suspend it in Ethyl Acetate (EtOAc) .
-
Add saturated aqueous NaHCO₃ (Sodium Bicarbonate).[2]
-
Why? The product (pKa ~3.5) will deprotonate and move into the aqueous layer as a carboxylate salt. Non-acidic impurities (e.g., 3-formyl-5-methoxyindole) stay in the organic layer.[1]
-
Note: If the product is stubborn, use 1M NaOH, but work quickly to prevent Cannizzaro reactions on the aldehyde.[1]
-
-
The Wash (Impurity Removal):
-
Precipitation (The Acid Switch):
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Target pH: 2.0 – 3.0.
-
Observation: The product should crash out as a bright yellow/orange solid.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel.
-
Wash the cake with cold water (to remove salts) and a small amount of cold hexanes.
-
Dry under high vacuum at room temperature (do not heat >40°C).
-
Visualizing the Workflow
Figure 1: The Acid-Base Extraction Logic Flow. This method selectively isolates the target acid from non-acidic contaminants.
Secondary Purification: Recrystallization & Polishing[1]
Scientist's Response: Recrystallization is preferred over silica chromatography for this molecule due to the risk of "streaking" (tailing) on silica.
Protocol B: Solvent Selection
-
Primary Choice: Ethanol/Water (9:1) .
-
Dissolve the solid in boiling Ethanol (minimum volume).
-
Add hot water dropwise until persistent turbidity is just observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Alternative (for higher purity): Acetic Acid .
-
Recrystallization from hot acetic acid is excellent for indoles, but requires thorough drying to remove solvent traces.
-
Troubleshooting Guide (FAQ)
Issue 1: "My product is stuck on the Silica Column."
Diagnosis: The carboxylic acid group (COOH) is interacting strongly with the silanols (Si-OH) on the silica gel, causing severe tailing and retention. Fix:
-
Acidify the Mobile Phase: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., 1% AcOH in DCM/MeOH). This suppresses the ionization of the COOH, allowing it to elute cleanly.
-
Switch to Reverse Phase: If normal phase fails, use a C18 column with Water/Acetonitrile (+0.1% TFA). The product will elute sharply.
Issue 2: "I see a new spot on TLC after drying the product."
Diagnosis: Thermal Degradation.
-
Possibility A: Decarboxylation. If you heated the product >80°C, you may have lost CO₂ to form 3-formyl-5-methoxyindole.[1]
-
Possibility B: Oxidation. The aldehyde (CHO) slowly oxidizes to the carboxylic acid in air, forming 5-methoxyindole-2,3-dicarboxylic acid.[1] Fix:
-
Dry under vacuum at ambient temperature.
-
Store under Nitrogen/Argon at -20°C.
-
Check: Run an NMR. If the aldehyde proton signal (~10 ppm) is disappearing, oxidation is occurring.
Issue 3: "The product won't precipitate from the aqueous layer."
Diagnosis: The "Salting In" Effect or incomplete acidification. Fix:
-
Check pH with a calibrated meter, not just paper. Ensure pH is < 3.
-
Add NaCl (Brine) to the aqueous layer to "salt out" the organic acid.
-
If it still fails, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and evaporate.[1]
Decision Tree for Purification Strategy
Figure 2: Strategic Decision Tree. Follow this logic to minimize yield loss while maximizing purity.
References
-
Vilsmeier-Haack Formylation Mechanism & Application
-
Indole-2-Carboxylic Acid Properties
-
Purification of Carboxylic Acids via Ionization Control
-
O'Neil, M. J.[1] (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.
- Context: General reference for the solubility behavior of amphoteric indole derivatives and salt form
-
-
Decarboxylation Risks in Indoles
Sources
- 1. CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for the Vilsmeier-Haack reaction on indole substrates
Technical Support Center: Vilsmeier-Haack Reaction (Indole Substrates) Ticket #VH-IND-001 | Status: Open | Priority: High
Welcome to the Reaction Optimization & Troubleshooting Hub
Subject: Vilsmeier-Haack Formylation of Indole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
This guide addresses the specific challenges of introducing a formyl group (-CHO) to indole substrates using the Vilsmeier-Haack (VH) protocol. While the reaction is a staple of heterocyclic chemistry, it is prone to specific failure modes—particularly regarding moisture sensitivity, regioselectivity, and work-up emulsions.
Module 1: The "Engine" – Reagent Formation & Stability
Context: The Vilsmeier reagent (chloromethyleneiminium salt) is generated in situ. If this step fails, the entire reaction fails.
Q: My reaction mixture turned violent/exothermic immediately upon adding POCl₃. What happened? A: You likely experienced a thermal runaway due to rapid addition or inadequate cooling.
-
The Science: The reaction between DMF and POCl₃ is highly exothermic.[1] If the temperature spikes uncontrolled, the Vilsmeier reagent can decompose, potentially generating CO and dimethylamine gases, leading to over-pressurization.
-
The Fix: Always cool the DMF to 0–5 °C before adding POCl₃. Add POCl₃ dropwise.[2][3][4] Ensure the internal temperature does not exceed 10 °C during addition.[2][4]
-
Safety Note: Never scale up this reaction without calorimetric data.
Q: The reaction didn't start (0% conversion). The starting material is untouched. A: The Vilsmeier reagent was likely quenched by moisture before it could react with the indole.
-
The Science: The chloroiminium salt is extremely hygroscopic. It hydrolyzes back to DMF and HCl almost instantly in the presence of water.
-
The Protocol:
-
Use anhydrous DMF (water content < 0.05%).
-
Use a drying tube (CaCl₂) or inert atmosphere (Ar/N₂).
-
Check your POCl₃ quality.[3] If the liquid is cloudy or has a significant precipitate, it has hydrolyzed. Distill it or buy a fresh bottle.
-
Module 2: The "Chassis" – Substrate & Reaction Dynamics
Context: Indoles are electron-rich, but substituents change the game.
Q: I am getting a solid block of precipitate that stops the stirrer. Is the reaction ruined? A: No, this is actually a good sign, but it needs management.
-
The Science: The intermediate iminium salt (see Diagram 1 below) is ionic and often insoluble in non-polar solvents or even in neat DMF as the concentration increases.
-
The Fix: Do not stop the reaction. Add an inert co-solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to solubilize the salt or create a stirrable slurry.
-
Pro-Tip: For large scales, running the reaction in DCE from the start (using only stoichiometric DMF) often prevents this issue.
Q: I have an electron-withdrawing group (e.g., 5-Nitroindole). Yield is <20%. A: The standard "0 °C to RT" protocol is insufficient for deactivated rings.
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The Science: The VH reagent is a weak electrophile compared to nitronium or bromonium ions. An EWG pulls electron density from the C3 position, raising the activation energy.
-
The Fix:
-
Heat: After reagent formation at 0 °C and indole addition, heat the mixture to 80–90 °C.
-
Stoichiometry: Increase the Vilsmeier reagent to 2.0–3.0 equivalents.
-
Time: Extend reaction time to 12–24 hours.
-
Q: Why am I seeing C2-formylation or N-formylation? A: True N-formylation is rare in standard VH conditions because the N-formyl indole is unstable to the hydrolytic workup. However:
-
C2-Formylation: Occurs if the C3 position is blocked (e.g., 3-methylindole/skatole).
-
Dimerization: If you see "double" mass peaks, you might be forming bis-indolyl methanes. This happens if the ratio of Indole:Reagent is too high (excess indole attacks the product aldehyde). Ensure POCl₃ is in excess.[4]
Visualization: Mechanism & Pathway[5]
The following diagram illustrates the critical intermediate (Iminium Salt) that must be hydrolyzed.
Caption: The Vilsmeier-Haack pathway. The "Intermediate Iminium Salt" is the stable species before water addition. Premature moisture exposure at the 'VR' stage destroys the reagent.
Module 3: The "Finish Line" – Work-up & Isolation
Context: The reaction is done, but you have a black tar or an emulsion.
Q: I have a thick emulsion that won't separate during extraction. A: This is caused by the amphoteric nature of the indole and the presence of dimethylamine salts.
-
The Fix (The "Salt-Out" Method):
-
Do not rush to extract.
-
Pour the reaction mixture into crushed ice.
-
Neutralize carefully with 5M NaOH or Saturated Sodium Acetate (NaOAc) .
-
Wait. Allow the precipitate to form fully (30–60 mins).
-
Filter the solid instead of extracting. Wash with water.[2][4][5]
-
If no solid forms (oily product), saturate the aqueous layer with NaCl before extracting with Ethyl Acetate.
-
Q: My product decomposes on the column. A: Indole-3-carboxaldehydes can be acid-sensitive (turning red/brown).
-
The Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA) to neutralize the silica gel acidity.
Standard Operating Procedure (SOP)
Protocol: Synthesis of Indole-3-Carboxaldehyde
| Parameter | Specification | Notes |
| Stoichiometry | Indole (1.0 eq) : DMF (1.2 eq) : POCl₃ (1.1 eq) | Use excess POCl₃ (1.5–2.0 eq) for deactivated substrates. |
| Solvent | DMF (Neat) or DMF/DCE (1:1) | DCE recommended for large scales to manage slurry. |
| Temperature | 0–5 °C (Addition) | Heat required for EWG-substituted indoles. |
| Atmosphere | Nitrogen or Argon | Essential to protect the hygroscopic reagent. |
Step-by-Step:
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Reagent Prep: In a flame-dried flask under N₂, cool anhydrous DMF (10 mL/g indole) to 0 °C.
-
Activation: Add POCl₃ dropwise over 15 minutes. Caution: Exothermic.[2] Stir for 30 mins at 0 °C to form the white/yellow Vilsmeier salt.
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Addition: Add the indole (dissolved in minimum DMF or added as solid) slowly.
-
Reaction: Warm to room temperature. Monitor by TLC.[4] (If no conversion after 2h, heat to 60 °C).
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Quench: Pour the mixture onto crushed ice (5x reaction volume).
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Hydrolysis: Adjust pH to 7–8 using 5M NaOH or Sat. NaOAc. The iminium salt must hydrolyze to release the aldehyde.[2][3][6][7][8]
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Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing common Vilsmeier-Haack failures.
References
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Vilsmeier, A., & Haack, A. (1927).[9] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[9] Berichte der deutschen chemischen Gesellschaft.
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Meth-Cohn, O., & Stanforth, S. P. (1991).[9] The Vilsmeier–Haack Reaction (Review).[1][2][3][4][6][8][9][10][11][12] Comprehensive Organic Synthesis.
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Jones, G., & Stanforth, S. P. (2000).[9] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[2][3][4][6][5][8][9][10][13][14]
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Technical Support Center.
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. bhu.ac.in [bhu.ac.in]
challenges in the regioselective functionalization of the indole ring
Ticket System: Open | Agent: Senior Application Scientist | Status: Online
Welcome to the Indole Functionalization Support Hub.
You are likely here because the indole ring is misbehaving. It is one of nature’s most privileged scaffolds, yet it is notoriously recalcitrant to regioselective control. The electron-rich pyrrole ring (C2/C3) dominates reactivity, leaving the benzenoid ring (C4–C7) largely inaccessible without specific "molecular hardware."
Below are the three most common "Support Tickets" we receive from medicinal chemists, resolved with mechanistic root-cause analysis and self-validating protocols.
Ticket #001: "I need C2-functionalization, but I keep getting C3-substitution."
Diagnosis: You are fighting thermodynamics. The C3 position is the inherent nucleophilic hotspot (highest HOMO coefficient). Standard Electrophilic Aromatic Substitution (EAS) will always favor C3. To hit C2, you must change the mechanism, not just the reagents.
Root Cause Analysis:
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Mechanism Mismatch: You are likely using EAS conditions (acid catalysis, standard electrophiles) which follow the natural electron density.
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Lack of Blocking: C3 is open and faster to react.
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Wrong Activation Mode: You are not utilizing the acidity of the C2-H (pKa ~21) or radical stability at C2.
The Fix (choose based on substrate):
| Strategy | Mechanism | Key Reagent/Condition | Selectivity Basis |
| Lithiation | Deprotonation | Kinetic Acidity: N-protecting group directs Li to C2 via coordination (CIPE). | |
| Radical (Minisci) | Radical Addition | Sulfinates / Ag(I) / | Stability: The C2-radical intermediate is benzylic-stabilized; nucleophilic radicals attack the protonated iminium form at C2. |
| Pd-Catalysis | C-H Activation | Pd(OAc) | Coordination: Requires a directing group (DG) on Nitrogen to pull Pd to C2. |
Visual Logic: The C2 vs. C3 Decision Tree
Caption: Decision logic for overcoming the inherent C3-nucleophilicity of the indole ring.
Ticket #002: "I cannot access the remote benzenoid ring (C4-C7)."
Diagnosis: The benzene ring of indole is electronically deactivated compared to the pyrrole ring. You are trying to perform EAS on a "benzene" that is attached to an electron-rich enamine. The reagents will destroy the pyrrole ring before touching C4-C7 unless you use Transition Metal C-H Activation with specific Directing Groups (DGs) .
The "Molecular Crane" Solution: You need a "crane" (Directing Group) that reaches from a functional handle (N1 or C3) to place the metal catalyst exactly where you want it.
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Targeting C4: Use a DG at C3 (e.g., aldehyde, ketone).[1] The geometry allows a 6-membered metallocycle to activate C4.
-
Targeting C7: Use a bulky DG at N1 (e.g., Di-tert-butylphosphinoyl or Pivaloyl).[2] The bulk forces the metal away from C2 and towards C7.
Standard Operating Procedure (SOP): C7-H Amidation (Ir-Catalyzed) This protocol utilizes an N-Pivaloyl group to direct Iridium to C7.
Reagents:
-
Substrate: N-Pivaloyl indole (1.0 equiv)
-
Coupling Partner: Sulfonyl azide (1.2 equiv)
-
Catalyst: [IrCp*Cl2]2 (2.5 mol%)
-
Additive: AgNTf2 (10 mol%) - Crucial for chloride abstraction to open the coordination site.
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Protocol:
-
Setup: In a glovebox or under Ar, charge a screw-cap vial with [IrCp*Cl2]2 and AgNTf2. Add DCE.
-
Checkpoint: Stir for 10 mins. The solution should turn cloudy (AgCl precipitation), indicating active cationic Ir species formation.
-
-
Addition: Add the N-Pivaloyl indole and the sulfonyl azide.
-
Reaction: Seal and heat to 60–80 °C for 12 hours.
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Why heat? C-H activation is the rate-determining step (RDS) and has a high energy barrier at the unactivated C7 position.
-
-
Quench: Filter through a short pad of Celite to remove Ag salts and Ir residues.
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Analysis: Check 1H NMR.
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Success Marker: Look for the disappearance of the C7 doublet (approx 8.0-8.2 ppm) and the appearance of a singlet if C6 is unsubstituted.
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Visual Mechanism: The C7-Activation Cycle
Caption: Iridium(III) catalytic cycle showing the critical role of the Directing Group (DG) in C7-H activation.
Ticket #003: "My yields are low due to N-alkylation competition."
Diagnosis: The indole Nitrogen (N1) is not basic (lone pair is in the aromatic sextet), but the N-H bond is acidic (pKa ~16 in DMSO). If you use a strong base, you deprotonate N1, creating a hard nucleophile that attacks electrophiles rapidly, competing with your desired C-C bond formation.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| N-Alkylation dominating | Base is too strong (e.g., NaH, KOtBu). | Switch to weaker bases (K2CO3, Cs2CO3) or buffer the system. |
| C3-Alkylation dominating | Solvent is too polar/protic (stabilizes the transition state for C3 attack). | Use non-polar solvents (Toluene, DCM) to favor N-attack if desired, or vice versa. |
| No Reaction | N-H is not acidic enough for the chosen base. | Use Phase Transfer Catalysis (PTC) . Tetrabutylammonium bromide (TBAB) with NaOH/Benzene is excellent for controlled N-alkylation. |
Knowledge Base (FAQ)
Q: Can I functionalize C4 without a pre-installed aldehyde at C3? A: Generally, no. The geometric constraint is strict. However, transient directing groups (TDGs) are emerging.[3] These form an imine in situ with a C3-aldehyde, direct the metal, and then hydrolyze off. But for robust scale-up? Install the C3-DG, functionalize C4, then decarboxylate or deformylate the C3 position.
Q: Why does my Minisci reaction (C2-alkylation) give a mixture of C2 and C3? A: Radical polarity matching. Nucleophilic radicals (e.g., alkyl) attack the protonated indole at C2. If your reaction media isn't acidic enough, or if the radical is electrophilic, selectivity drops. Ensure pH < 3 for Minisci reactions on indole.
Q: How do I remove the N-Pivaloyl group after C7 functionalization? A: Standard hydrolysis (LiOH/MeOH) often fails due to steric bulk. Use KOtBu in wet THF or NaOMe in MeOH at reflux. The tert-butyl group makes the amide bond very stable, requiring harsher nucleophilic conditions to cleave.
References
-
C7-Functionalization (Ir-Catalysis)
-
C4-Functionalization (Rh-Catalysis)
-
C2-Selectivity (Radical/Minisci)
-
General Review of Indole Functionalization
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. rsisinternational.org [rsisinternational.org]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 9. thieme-connect.com [thieme-connect.com]
preventing decarboxylation of indole-2-carboxylic acids during reactions
Welcome to the technical support center for handling indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the inherent instability of this valuable heterocyclic building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The primary challenge with indole-2-carboxylic acids is their propensity to undergo decarboxylation, extruding CO2 to yield the corresponding indole. This guide will focus on preventing this unwanted side reaction, particularly in the context of common synthetic transformations like amide bond formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: I'm trying to form an amide with my indole-2-carboxylic acid using standard EDC/HOBt coupling, but my main product is just the indole (decarboxylated starting material). What's happening?
A1: This is a classic issue. The indole nucleus is electron-rich, which stabilizes the cationic intermediate formed during decarboxylation. The most common culprits for this unwanted reaction are:
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Elevated Temperature: Even moderate heat (e.g., > 40-50 °C) can significantly accelerate the rate of decarboxylation. Amide coupling reactions that require heating are not suitable for this substrate.
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Slow Reaction Kinetics: If the activation of the carboxylic acid and subsequent reaction with the amine are slow, the sensitive activated intermediate has more time to decompose and decarboxylate. Standard EDC/HOBt might be too slow for your specific substrates.
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Acidic Conditions: Strong acidic conditions are known to catalyze the decarboxylation of indole carboxylic acids.[1] While amide coupling is not typically run in strong acid, localized low pH or certain additives could contribute to the problem.
Q2: What is the single most important factor to control to prevent decarboxylation?
A2: Temperature. Indole-2-carboxylic acid decarboxylation is a thermally driven process.[2] Many protocols intentionally use high temperatures (e.g., 100-160 °C) to effect decarboxylation.[3] Therefore, all reaction steps, from activation to coupling and workup, should be conducted at or below room temperature, with an initial activation step at 0 °C being standard practice.
Q3: Are there better coupling reagents to use than EDC/HOBt for these sensitive substrates?
A3: Yes. While EDC/HOBt is a cost-effective choice, more powerful and faster coupling reagents are highly recommended for indole-2-carboxylic acids, especially with hindered or electron-deficient amines. Faster kinetics mean the desired amide is formed before decarboxylation can occur. Uronium or phosphonium salt-based reagents are superior choices.
-
HATU, HBTU, HCTU: These uronium salts form highly reactive OAt- or OBt-active esters that couple very rapidly, often within 1-4 hours at room temperature.[4][5][6]
-
COMU: This is a modern uronium salt that is often considered more efficient and soluble than HBTU/HATU and generates a highly reactive Oxyma-based active ester.[6][7]
-
PyBOP: A phosphonium salt reagent that is also very efficient for sterically hindered couplings.[5][8]
Q4: Should I protect the indole N-H? Will that help?
A4: N-H protection (e.g., with Boc or SEM groups) can be a valid strategy. It can modulate the electronic properties of the indole ring, potentially reducing its tendency to promote decarboxylation. However, this adds steps to your synthesis (protection/deprotection) and may not be necessary if you carefully control the reaction conditions, particularly temperature and the choice of coupling reagent. For particularly challenging substrates or multi-step sequences where the indole-2-carboxylate moiety must survive harsh conditions, N-protection is a strategy worth considering.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems during your reaction.
Issue 1: Low or No Yield of Amide Product, High Recovery of Decarboxylated Starting Material
This is the most common failure mode. The diagnostic workflow below will help pinpoint the cause.
Caption: Troubleshooting workflow for decarboxylation.
Causality Explained:
-
Temperature Check: As established, heat is the primary driver of decarboxylation. Any step run above room temperature (approx. 25°C) is highly suspect. The activation of the carboxylic acid is exothermic and should always be performed at 0°C before adding the amine.
-
Reagent Choice: The reactivity of coupling reagents follows this general trend: Uronium/Phosphonium Salts (HATU, COMU, PyBOP) > Carbodiimides (EDC, DCC) .[4][6] A slow coupling provides a kinetic window for the decarboxylation side reaction to dominate. For indole-2-carboxylic acids, using a more potent reagent is often non-negotiable.
-
Base Selection: The base is not just an acid scavenger. For uronium reagents like HATU, the base (typically DIPEA) is required to form the carboxylate in situ, which then attacks the HATU to form the active ester.[5] Using the wrong base (e.g., a nucleophilic one like triethylamine) or incorrect stoichiometry can hinder the formation of the active intermediate, slowing the reaction and allowing decarboxylation to occur.
Issue 2: Reaction is Sluggish and Stalls, Even with HATU at Room Temperature
A2: If decarboxylation is minimal but the reaction simply won't proceed, consider the following:
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Steric Hindrance: Is your amine particularly bulky? The C2 position of the indole ring is already somewhat hindered. Coupling it with a sterically demanding amine (e.g., a secondary amine with bulky substituents) can be challenging even for HATU.
-
Poor Nucleophilicity of Amine: Is your amine electron-deficient (e.g., an aniline with electron-withdrawing groups)? These amines are poor nucleophiles and react slowly.
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or NMP. For very sluggish reactions, switching to a more polar solvent can sometimes increase the rate.
Solutions for Sluggish Reactions:
-
Extended Reaction Time: Monitor the reaction by LC-MS. If it is proceeding cleanly but slowly, simply allow it to stir longer (up to 24 hours) at room temperature.
-
Convert to Acyl Fluoride: For extremely challenging couplings, an alternative is to convert the carboxylic acid to an acyl fluoride using a reagent like Cyanuric Fluoride. Acyl fluorides are generally more stable than other activated species but react readily with amines, sometimes requiring gentle heating. This should only be attempted if standard methods fail and must be carefully optimized to find a thermal window where coupling occurs without decarboxylation.
-
Convert to Acid Chloride: A traditional but effective method involves converting the acid to its acid chloride using reagents like oxalyl chloride or thionyl chloride at low temperatures, followed by reaction with the amine.[9] This method is robust but requires careful handling of the reagents and strict temperature control.
Part 3: Recommended Experimental Protocols
These protocols are designed to maximize your chance of success by prioritizing mild conditions and high reactivity.
Protocol 1: High-Efficiency Amide Coupling using HATU
This is the recommended starting point for most amide couplings with indole-2-carboxylic acids.
Sources
- 1. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
solvent effects on the reactivity of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid
Welcome to the Advanced Applications Support Center. This portal provides mechanistic insights, troubleshooting guides, and validated protocols for researchers and drug development professionals working with 3-formyl-5-methoxy-1H-indole-2-carboxylic acid .
Because this molecule possesses three highly interactive functional groups—an electrophilic C3-formyl, an acidic C2-carboxylic acid, and an electron-donating C5-methoxy—its reactivity is exquisitely sensitive to solvent selection.
Knowledge Base: Reactivity & Solvent Causality
Understanding the causality behind solvent effects requires analyzing the molecule's hydrogen-bonding network. The N1-H, C2-COOH, and C3-CHO groups create a rigid intermolecular and intramolecular lattice.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents heavily solvate the C3-formyl oxygen via hydrogen bonding. While this dissolves the molecule, it masks the electrophilicity of the formyl carbon, drastically slowing down nucleophilic addition.
-
Polar Aprotic Solvents (e.g., DMF, MeCN): These solvents disrupt the indole's hydrogen-bonding lattice (ensuring solubility) without solvating the formyl oxygen. This leaves the C3-formyl group highly exposed and reactive[1].
-
Basic Solvents (e.g., Pyridine): Pyridine acts as both a solvent and a base, which can trigger unintended decarboxylation of the C2-carboxylic acid during condensation reactions[2].
Caption: Reactivity centers of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid and solvent-driven pathways.
Troubleshooting Guide & FAQs
Q1: I am attempting a Knoevenagel condensation at the C3-formyl position, but my yields in ethanol are below 40%. How can I optimize this? A1: The poor yield is a direct result of protic solvent interference. Ethanol hydrogen-bonds with the formyl oxygen, reducing its electrophilicity. Switch your solvent to a polar aprotic medium like Dimethylformamide (DMF) or Acetonitrile (MeCN). Studies on 3-formylindoles demonstrate that utilizing aprotic polar solvents can increase conversion rates to 81–99% by stabilizing the transition state of the enolate attack without deactivating the formyl group[1].
Q2: During my condensation reactions, I am observing the loss of the C2-carboxylic acid group. What is causing this? A2: You are likely observing the Doebner modification of the Knoevenagel condensation. If you are using pyridine as your solvent, it acts as a base that facilitates the condensation but simultaneously promotes the decarboxylation of the adjacent C2-carboxylic acid[2]. To preserve the carboxylic acid, avoid pyridine. Instead, use DMF with a catalytic amount of a milder secondary amine (like piperidine).
Q3: I am trying to functionalize the molecule, but my reaction mixture is turning into a dark, intractable tar. What is happening? A3: The formation of dark, polymeric material is a common side reaction in indole chemistry, particularly under acidic conditions or in poorly solubilizing non-polar solvents. This is caused by the acid-catalyzed self-polymerization of the indole nucleus[3]. To prevent this, ensure strict anhydrous conditions, avoid strong Lewis/Brønsted acids unless necessary (e.g., during Vilsmeier-Haack formylations), and utilize solvents that fully dissolve the starting material at room temperature. Note that the solubility of indole-2-carboxylic acids increases significantly with temperature, but excessive heat can degrade the substrate[4].
Quantitative Data: Solvent Impact Analysis
To assist in your experimental design, the following table summarizes the expected behavior of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid across different solvent classes during C3-condensation and C2-esterification workflows.
| Solvent System | Solvent Class | Solubility | Knoevenagel Conversion (C3) | Decarboxylation Risk (C2) | Recommended Use Case |
| DMF / MeCN | Polar Aprotic | Excellent | 81% - 99% | Low | Standard condensations, amidation. |
| Ethanol / Water | Polar Protic | Moderate | < 40% | Low | Recrystallization, mild reductions. |
| Pyridine | Basic Aprotic | Excellent | > 90% | High (Doebner) | Intentional decarboxylative condensations. |
| DCM / Toluene | Non-Polar | Poor | < 10% | Low | Esterification (requires phase-transfer or coupling agents). |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each workflow includes checkpoints to verify mechanistic success before proceeding to the next step.
Protocol A: High-Yield C3-Knoevenagel Condensation
Objective: Achieve >85% yield without C2-decarboxylation.
-
Substrate Dissolution: Dissolve 1.0 eq of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid in anhydrous DMF (0.2 M concentration).
-
Causality: DMF breaks the intermolecular H-bonds, fully solubilizing the substrate while leaving the formyl group highly electrophilic.
-
-
Reagent Addition: Add 1.2 eq of your active methylene compound (e.g., malononitrile) followed by 0.1 eq of piperidine. Stir at room temperature for 2 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction on silica TLC (Eluent: 9:1 DCM:MeOH). The starting material (Rf ~0.3) must be completely consumed. A new, highly conjugated product spot (Rf ~0.6) should appear, exhibiting strong fluorescence under 365 nm UV light.
-
Quenching & Precipitation: Pour the reaction mixture into 10 volumes of ice-cold 0.1 M HCl.
-
Causality: The acidic aqueous phase neutralizes the piperidine catalyst and traps the DMF/unreacted malononitrile, forcing the highly organic product to precipitate.
-
-
Validation Checkpoint 2 (Visual): Filter the precipitate. A distinct color shift (typically to bright yellow/orange) validates the successful formation of the extended α,β-unsaturated conjugated system.
Caption: Workflow for solvent selection in Knoevenagel condensations of indole-2-carboxylic acids.
Protocol B: Mild C2-Esterification (Formyl-Preserving)
Objective: Esterify the C2-carboxylic acid without inducing acetal formation at the C3-formyl group.
Standard Fischer esterification (refluxing alcohol + H2SO4) risks acetalizing the C3-formyl group. This protocol uses mild coupling in a non-nucleophilic solvent.
-
Activation: Dissolve 1.0 eq of the substrate in anhydrous DCM (or a 1:1 DCM/DMF mix if solubility is poor). Add 1.2 eq of EDCI and 0.1 eq of DMAP. Stir for 15 minutes at 0°C.
-
Causality: EDCI activates the C2-carboxylic acid into an O-acylisourea intermediate. The aprotic solvent prevents premature hydrolysis of this highly reactive intermediate.
-
-
Nucleophilic Attack: Add 2.0 eq of the desired anhydrous alcohol (e.g., ethanol). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 1 (TLC): The highly polar, zwitterionic starting material will convert to a much less polar ester. Using 1:1 Hexanes:Ethyl Acetate, the product will migrate significantly higher than the baseline-stuck starting material.
-
Workup: Wash the organic layer sequentially with 5% NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4 and concentrate under reduced pressure.
References
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature ResearchGate[Link][1]
-
Knoevenagel Condensation (Doebner Modification) Wikipedia [Link][2]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors RSC Publishing[Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other ResearchGate[Link][4]
Sources
catalyst selection for cross-coupling reactions with indole derivatives
Welcome to the Advanced Technical Support Center for indole functionalization. Indoles are privileged scaffolds in drug discovery, but their unique electronic properties—specifically the highly nucleophilic C3 position and the potentially catalyst-poisoning free N-H group—make cross-coupling reactions notoriously challenging. Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols.
Diagnostic Decision Workflow
Use this logic tree to determine your baseline catalytic system before optimization.
Diagnostic decision tree for selecting cross-coupling catalysts based on the target indole site.
Knowledge Base: Catalyst Causality & FAQs
Q: Why do free (N-H) indoles often result in poor yields or stalled reactions during Suzuki-Miyaura cross-coupling? A: The root cause is catalyst poisoning. The free amino group of the indole can coordinate directly to the palladium center. Furthermore, N-H oxidative addition competes with the desired C-X oxidative addition, effectively sequestering the active Pd(0) species into inactive complexes[1]. Solution: You must either mask the amine using a protecting group (e.g., Boc, Ts) or shift the equilibrium away from N-coordination by using highly sterically hindered ligands (like XPhos) or employing water-mediated conditions with that favor the cross-coupling pathway.
Q: How do I select the right ligand for Buchwald-Hartwig N-arylation of indoles? A: Indoles are significantly weaker nucleophiles compared to aliphatic amines. If you use standard phosphines, the intermediate palladium-amido complex will struggle to undergo reductive elimination, leading to off-target C-arylation or hydrodehalogenation. Bulky, electron-rich biaryl phosphine ligands (such as tBuXPhos or RuPhos) paired with 2 force the palladium center into a geometry that dramatically accelerates reductive elimination, ensuring high N-selectivity[2].
Q: How can I achieve regioselective C-H functionalization at the C2 vs. C7 position? A: The C3 position of indole is inherently the most nucleophilic and reactive. To override this innate reactivity and target C2 or C7, you must use directing groups (DGs) or transient mediators. For example, utilizing an N-methoxy amide DG combined with a 3 creates a rigid rhodacycle intermediate. Depending on the solvent polarity, this system can selectively direct amidation to either C2 or C7[3]. Alternatively, transient mediators like norbornene combined with Pd(OAc)2 can act as ortho-directing groups to achieve high chemoselectivity at these challenging positions[4].
Symptom-Based Troubleshooting Guide
Symptom: High levels of hydrodehalogenation (protodehalogenation) instead of cross-coupling.
-
Mechanism of Failure: The transmetalation or reductive elimination step is too slow. The long-lived Pd-aryl intermediate reacts with trace moisture or protons in the system.
-
Intervention: Switch to a more electron-rich ligand (e.g., RuPhos) to accelerate the oxidative addition and reductive elimination steps. If using a strong base like NaOt-Bu, switch to a milder base like K3PO4, as strong bases can sometimes exacerbate side reactions with sensitive substrates[2].
Symptom: Dimerization (homocoupling) of the indole starting material.
-
Mechanism of Failure: Homocoupling is typically driven by the presence of excess oxidants or oxygen ingress, which triggers a competing oxidative homocoupling cycle[5].
-
Intervention: Rigorously degas all solvents by sparging with Argon for at least 30 minutes. Lower the catalyst loading to reduce the statistical probability of two Pd-aryl species interacting.
Symptom: Poor reactivity when coupling electron-withdrawing benzenoid indoles (C4-C7).
-
Mechanism of Failure: Electron-withdrawing groups on the benzenoid ring reduce the electron density of the C-X bond, slowing down oxidative addition.
-
Intervention: Increase the reaction temperature and switch to a highly active precatalyst system. For 5,7-diarylindoles, using a low loading of Pd(PPh3)4 (1.5 mol%) in pure water at elevated temperatures (120 °C) has been shown to overcome this electronic deactivation.
Quantitative Data: Catalyst System Optimization Matrix
The following table summarizes the optimized parameters for various indole cross-coupling transformations based on recent literature data.
| Target Reaction | Catalyst / Precatalyst | Optimal Ligand | Base / Additive | Solvent | Typical Yield Range | Key Advantage |
| N-Arylation | Pd2(dba)3 (2 mol%) | tBuXPhos or RuPhos | NaOt-Bu or K3PO4 | Toluene / Dioxane | 75 - 95% | Minimizes C-arylation side products[2][6]. |
| C2/C7 C-H Amidation | Cp*Rh(III) complexes | None (DG-directed) | AgNTf2 / AgOAc | MeOH or iPrCN | 80 - 98% | Solvent-tunable regioselectivity[3]. |
| C2 C-H Glycosylation | Pd(OAc)2 | Norbornene (Mediator) | Ag2CO3 | HFIP / DCE | 60 - 85% | Step-economical, uses free (N-H) indoles[4]. |
| C4-C7 Suzuki-Miyaura | Pd(PPh3)4 (1.5 mol%) | PPh3 (inherent) | K2CO3 | H2O | 53 - 91% | Green solvent, tolerates unprotected N-H. |
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. Do not proceed to the next step if the validation checkpoint fails.
Protocol A: Buchwald-Hartwig N-Arylation of Indoles[3][6]
Objective: Form a C-N bond between a free indole and an aryl halide.
-
Preparation: In an oven-dried Schlenk tube, add Indole (1.0 equiv), Aryl Halide (1.2 equiv), Pd2(dba)3 (2 mol%), tBuXPhos (4 mol%), and NaOt-Bu (1.5 equiv).
-
Atmosphere Control: Seal the tube, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times. Validation Checkpoint: Ensure the vacuum holds below 1 mbar to guarantee oxygen exclusion.
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to indole) via syringe.
-
Reaction: Stir the mixture at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Self-Validation: Perform GC-MS on the crude filtrate. You must observe the target mass without the presence of the M+ isomer corresponding to C3-arylation. If C3-arylation is >5%, your ligand loading was insufficient or degraded.
Protocol B: Aqueous Suzuki-Miyaura Coupling for 5,7-Diarylindoles[2]
Objective: Arylate the benzenoid ring (C4-C7) without requiring N-protection.
-
Preparation: Combine 5,7-dibromoindole (1.0 equiv), Arylboronic acid (3.0 equiv for double coupling), Pd(PPh3)4 (1.5 mol% per coupling site), and K2CO3 (2.0 equiv) in a microwave vial.
-
Solvent Addition: Add deionized H2O (0.5 M). No organic co-solvent is required.
-
Reaction: Seal the vial and heat at 120 °C for 1-2 hours.
-
Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Self-Validation: Spot the crude mixture on a silica TLC plate and visualize under a 365 nm UV lamp. Validation Checkpoint: 5,7-diarylindoles are highly fluorescent. A strong fluorescent spot confirms successful double arylation.
References
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.[Link]
-
Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis.[Link]
-
Palladium-Catalyzed Direct C-H Glycosylation of Free (N-H) Indole and Tryptophan by Norbornene-Mediated Regioselective C-H Activation. PubMed / Org Lett.[Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.[Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC.[Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Direct C-H Glycosylation of Free (N-H) Indole and Tryptophan by Norbornene-Mediated Regioselective C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of indole-based compounds in biological assays
[1]
Status: Operational Ticket ID: INDOLE-SOL-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for indole-based scaffolds. As a researcher, you know that the indole ring is a "privileged structure" in medicinal chemistry, present in tryptophan, serotonin, and thousands of synthetic drugs. However, its flat, electron-rich aromatic system makes it prone to
In aqueous biological buffers, this leads to two critical failure modes:
-
"Crashing Out": The compound precipitates immediately upon dilution from DMSO, reducing the effective concentration to near zero.
-
Colloidal Aggregation: The compound forms sub-micromolar colloids that sequester enzymes, leading to false positives (promiscuous inhibition).[1][2]
This guide provides the diagnostic workflows and formulation protocols to distinguish between these issues and solve them.
Part 1: Diagnostic Workflow
Before altering your assay, you must diagnose the physical state of your compound. Use this decision tree to determine if you are facing a solubility limit or an aggregation artifact.
Figure 1: Diagnostic logic for distinguishing solubility limits from colloidal aggregation artifacts.
Part 2: The Solvent Matrix & "Crashing Out"
The "Flash Precipitation" Phenomenon
Indoles are often soluble in 100% DMSO but hydrophobic. When you pipette a high-concentration DMSO stock directly into aqueous media, the local DMSO concentration drops rapidly. The indole molecules, suddenly surrounded by water, self-associate via hydrophobic interactions faster than they can disperse. This causes "flash precipitation."
Troubleshooting Guide: Solvent Limits
| Parameter | Recommended Limit | Notes for Indoles |
| DMSO (Cell Culture) | < 0.1% - 0.5% | Primary cells are intolerant >0.1%.[3] Immortalized lines may tolerate 0.5%. |
| DMSO (Enzymatic) | < 1.0% - 5.0% | Enzymes are generally more robust, but check for denaturation. |
| Ethanol (Co-solvent) | < 2.0% | Good alternative if DMSO affects the target, but evaporates during long incubations. |
| PEG-400 | < 5.0% | Excellent for preventing crystallization of planar rings. |
Protocol: The Intermediate Dilution Step
Do not add 10 mM DMSO stock directly to the assay plate. Use this "step-down" method to prevent shock precipitation.
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate: Prepare a 100x concentration in a "transition buffer" (e.g., 50% DMSO / 50% PBS or 50% DMSO / 50% PEG-400).
-
Why? This pre-hydrates the compound while maintaining high solubility.
-
-
Final: Pipette the Intermediate into the final assay buffer while vortexing rapidly .
-
Result: This creates a supersaturated solution or stable dispersion rather than large crystals.
-
Part 3: Advanced Formulation (Cyclodextrins)
If DMSO/PEG fails, you must encapsulate the hydrophobic indole ring. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for biological assays because it is non-toxic to cells and does not disrupt membranes like detergents.
Mechanism of Action
The indole moiety fits inside the lipophilic cavity of the cyclodextrin, shielding it from water, while the hydroxyl groups on the outside ensure water solubility.
Figure 2: Encapsulation of the hydrophobic indole guest by the cyclodextrin host.
FAQ: How do I use HP-β-CD?
Q: What concentration should I use? A: Standard is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% (w/v) in the stock solution, diluted to 0.5-1% in the final assay.
Q: Will it inhibit my target? A: Generally, no. However, if your target has a hydrophobic pocket that competes with the cyclodextrin, potency might appear to decrease (right-shift in IC50). This is a trade-off for keeping the compound in solution.
Part 4: Assay Interference (Colloidal Aggregation)
The "Shoichet" Aggregation Effect
Indoles are frequent offenders in forming colloidal aggregates (100–400 nm particles). These aggregates adsorb enzymes on their surface, causing non-specific inhibition .[1] This is the #1 cause of false positives in early drug discovery [1].
Signs of Aggregation:
-
Steep Hill slope in IC50 curves (> 2.0).
-
Inhibition is reversed by adding albumin (BSA) or detergent.
-
Inhibition depends on enzyme concentration (less inhibition with more enzyme).[1]
Protocol: The Detergent Sensitivity Test
This protocol, popularized by the Shoichet lab, confirms if your "hit" is just a sticky aggregate [2].
Reagents:
Steps:
-
Run your standard IC50 assay.
-
Run a parallel assay with 0.01% (v/v) Triton X-100 added to the buffer.
-
Note: Most enzymes tolerate 0.01% detergent.
-
-
Compare Results:
-
Case A: IC50 remains unchanged. -> True Binder.
-
Case B: IC50 increases significantly (e.g., from 1 µM to >50 µM) or activity is lost. -> Aggregator. The detergent disrupted the colloid, eliminating the non-specific surface area.
-
Part 5: Standardized Protocols
Protocol A: Kinetic Solubility Assay (Nephelometry)
Use this to determine the maximum concentration before precipitation occurs.[7]
Materials:
-
96-well clear plate.
-
Nephelometer or Plate Reader (Absorbance at 600nm can serve as a proxy for turbidity).
Workflow:
-
Preparation: Prepare a 20 mM stock of indole compound in DMSO.
-
Dilution Series: Create a dilution series in DMSO (e.g., 20 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (PBS pH 7.4).
-
Final DMSO: 1%.
-
-
Incubation: Shake at room temperature for 90 minutes.
-
Read: Measure light scattering (Nephelometry) or OD600.
-
Analysis: Plot Signal vs. Concentration. The point where the signal spikes above baseline is your Solubility Limit .
Protocol B: Complexation with HP-β-CD
Use this to prepare a soluble stock for animal or cell studies.
-
Vehicle Prep: Dissolve HP-β-CD in water/PBS to make a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Compound Addition: Add your solid indole compound to the vehicle.
-
Target: 1–5 mg/mL (depending on compound potency).
-
-
Dispersion: Vortex vigorously. The solution may remain cloudy.
-
Equilibration: Shake (orbital shaker) at 25°C or 37°C for 24–48 hours . This allows the inclusion complex to form.
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter.
-
Quantification: Analyze the filtrate by HPLC-UV to determine the actual soluble concentration. Use this filtrate for your assays.
References
-
Shoichet, B. K. (2006).[1][8] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][9] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Irwin, J. J., et al. (2015).[10] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076-7087. Link
Sources
- 1. news-medical.net [news-medical.net]
- 2. selectscience.net [selectscience.net]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Formyl vs. 3-Unsubstituted Indole-2-Carboxylic Acids
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. Indole-2-carboxylic acid, in particular, serves as a versatile synthetic intermediate. The reactivity of this building block can be profoundly modulated by the presence of substituents on the indole ring. This guide provides an in-depth comparison of the chemical reactivity of two closely related analogues: 3-unsubstituted indole-2-carboxylic acid and 3-formyl-indole-2-carboxylic acid. Understanding the electronic and steric influence of the C3-formyl group is critical for researchers designing synthetic routes and developing novel indole-based molecules.
Pillar 1: The Electronic Influence of the C3-Formyl Group
The fundamental difference in reactivity between these two molecules stems from the potent electronic effect of the formyl (-CHO) group. The indole ring is inherently electron-rich, or "π-excessive," making it highly susceptible to electrophilic attack.[1] The preferred site for such reactions is the C3 position, as the resulting cationic intermediate (the sigma complex) is effectively stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene ring.[1]
The introduction of a formyl group at C3 dramatically alters this electronic landscape. The formyl group is a strong electron-withdrawing group (EWG) due to both induction and resonance effects. It pulls electron density away from the pyrrole ring, thereby deactivating it towards further electrophilic substitution. This deactivation is a critical consideration for any synthetic planning involving this scaffold.
Figure 1. Logical relationship of the C3-substituent's electronic effect on electrophilic attack.
Pillar 2: Comparative Reactivity in Key Chemical Transformations
The electronic differences manifest in markedly distinct outcomes across several common synthetic reactions.
A. Electrophilic Aromatic Substitution
-
3-Unsubstituted Indole-2-Carboxylic Acid: This molecule readily undergoes electrophilic substitution at the C3 position. A classic example is the Vilsmeier-Haack reaction, which provides a highly efficient method for introducing a formyl group at C3 using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][2] This reaction proceeds smoothly even with the deactivating carboxylic acid group at C2.[1]
-
3-Formyl-Indole-2-Carboxylic Acid: With the C3 position both blocked and electronically deactivated, electrophilic attack is significantly more challenging. If forced under harsh conditions, substitution may occur on the benzene portion of the indole ring, typically at the C6 position, though this is less common and often requires stronger activation or catalysis.[1] The primary utility of this molecule lies in reactions involving its existing functional groups rather than further substitution on the indole core.
B. Decarboxylation
The removal of the C2-carboxylic acid group is a common synthetic step to yield the corresponding 3-substituted indole.
-
3-Unsubstituted Indole-2-Carboxylic Acid: Decarboxylation can be achieved by heating the acid above its melting point.[3] More modern and milder methods often involve heating in a high-boiling point solvent like quinoline, sometimes with a copper catalyst to improve efficiency and reduce side reactions.[4]
-
3-Formyl-Indole-2-Carboxylic Acid: The presence of the electron-withdrawing formyl group can influence the stability of the molecule and the conditions required for decarboxylation. While the reaction is still feasible, conditions may need to be carefully optimized. For instance, decarboxylation of a related chlorinated derivative was achieved by heating in quinoline with copper chloride under microwave irradiation.[5] In some cases, decarboxylation can occur under conditions intended for other transformations, highlighting the need for careful reaction control.[6]
C. Reactions at the Carboxylic Acid (Esterification & Amide Coupling)
Both molecules can undergo standard transformations at the C2-carboxylic acid moiety.
-
Esterification: Both acids can be readily esterified under standard conditions, such as refluxing in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).[2][7] The C3-formyl group generally does not interfere with this transformation.
-
Amide Coupling: Conversion to amides is also a common pathway. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a desired amine.[8] The C3-formyl group is stable to these conditions and does not impede the coupling reaction.
D. Reactions of the Formyl Group
This reactivity is exclusive to the 3-formyl derivative and provides a gateway to a wide range of C3-functionalized indoles.
-
Reduction: The aldehyde can be selectively reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).[9] This transformation is efficient and provides a key intermediate for further elaboration.
-
Condensation Reactions: The formyl group is an excellent electrophile for condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) or ylides (Wittig reaction), allowing for the extension of the C3 substituent.[5]
Pillar 3: Experimental Data and Protocols
Comparative Data Summary
| Property/Reaction | 3-Unsubstituted Indole-2-Carboxylic Acid | 3-Formyl-Indole-2-Carboxylic Acid | Key Difference |
| IUPAC Name | 1H-indole-2-carboxylic acid[10] | 3-formyl-1H-indole-2-carboxylic acid | Presence of C3-formyl group |
| Molecular Formula | C₉H₇NO₂[10] | C₁₀H₇NO₃ | Additional CHO unit |
| Molecular Weight | 161.16 g/mol [10] | 189.17 g/mol | Higher mass due to formyl group |
| Electrophilic Attack | Favored at C3[1] | Disfavored; C3 is blocked and deactivated | Reactivity and regioselectivity |
| Vilsmeier-Haack | Reacts to give 3-formyl derivative[5][11] | No reaction at C3 | C3 is already formylated |
| Decarboxylation | Achieved by heating, often with catalyst[3][4] | Feasible, conditions may require optimization[5] | Potential for different optimal conditions |
| Formyl Group Rxns | N/A | Reduction, condensation, etc. are possible[9] | A key synthetic handle |
Validated Experimental Protocols
This protocol demonstrates the high reactivity of the C3 position in a 3-unsubstituted indole. The ester is often used for solubility and to protect the carboxylic acid during the reaction.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. butlerov.com [butlerov.com]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 9. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacological Divergence of Indole Scaffolds: A Comparative Guide to 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylic Acid and Its Analogs
As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter the indole nucleus—a "privileged structure" in medicinal chemistry. However, the true art of drug design lies in understanding how subtle functional group modifications dictate a molecule's biological trajectory.
This guide provides an objective, data-driven comparison between 3-formyl-5-methoxy-1H-indole-2-carboxylic acid (3-F-5-MICA) and its non-formylated analog, 5-methoxy-1H-indole-2-carboxylic acid (5-MICA) . By analyzing their structural causality, we will explore how these scaffolds diverge from direct apoptosis-inducing agents to complex building blocks for dual PI3K/mTOR kinase inhibitors.
Structural Causality & Mechanistic Profiling
The biological activity of an indole derivative is fundamentally governed by its substitution pattern, which dictates both its reactivity as a synthetic intermediate and its pharmacophore profile in biological systems.
5-Methoxy-1H-indole-2-carboxylic acid (5-MICA)
5-MICA serves as a robust foundation for developing direct-acting therapeutic agents. The C2-carboxylic acid and C5-methoxy groups participate in critical hydrogen-bonding networks. In crystal structures, 5-MICA forms cyclic dimers via strong O–H···O hydrogen bonds, and its derivatives utilize these same hydrogen bond donors/acceptors to interact tightly with biological receptors[1].
-
Anticancer Activity: When derivatized into substituted benzyl-carbohydrazides, 5-MICA analogs exhibit potent cytotoxicity. For instance, specific N-(substituted-benzyl)-5-methoxy-1H-indole-2-carbohydrazides demonstrate an IC50 of approximately 2 µM in MCF-7 breast cancer cells, driving cell death through Annexin-V positive apoptosis pathways[2].
-
Anti-Parasitic & Antioxidant Roles: 5-MICA carboxamides have been optimized for anti-Trypanosoma cruzi activity via CYP51 inhibition[3], while its hydrazone derivatives show significant radical scavenging properties against hypochlorite ions[1].
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid (3-F-5-MICA)
The addition of an aldehyde group at the C3 position fundamentally shifts the molecule's utility. The C3-formyl group acts as a highly reactive electrophilic handle. Rather than acting as a direct pharmacophore, 3-F-5-MICA is strategically utilized to synthesize highly conjugated, multi-cyclic systems such as 3-substituted-1H-pyrrolo[2,3-b]pyridines[4].
-
Kinase Inhibition: These extended planar structures are classic ATP-competitive inhibitors. They are specifically designed to occupy the deep, narrow ATP-binding clefts of the mammalian target of rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K)[4]. Dual inhibition of these pathways is a highly sought-after mechanism for arresting tumor proliferation and overcoming resistance to single-agent therapies.
Comparative Biological Activity Data
The following table summarizes the divergent biological activities and primary targets of derivatives synthesized from these two distinct indole scaffolds.
| Scaffold | Key Derivative Class | Primary Biological Target | Key In Vitro Activity | Mechanistic Outcome |
| 3-F-5-MICA | Pyrrolo[2,3-b]pyridines | PI3K / mTOR (Dual) | Nanomolar IC50 (Kinase Assay) | Translation inhibition, tumor growth arrest[4] |
| 5-MICA | Benzyl-carbohydrazides | Caspase / Apoptosis Pathways | IC50 ~2 µM (MCF-7 cells) | Annexin-V+ Apoptosis[2] |
| 5-MICA | Carboxamides | CYP51 (T. cruzi) | pEC50 ~5.8 | Anti-parasitic efficacy[3] |
| 5-MICA | Hydrazones | ROS / Free Radicals | High Hypochlorite Scavenging | Oxidative stress modulation[1] |
Pathway Visualization
The structural divergence at the C3 position dictates entirely different pharmacological pathways. The diagram below illustrates the distinct biological cascades triggered by derivatives of 3-F-5-MICA versus 5-MICA.
Pharmacological divergence of indole analogs based on C3 and C5 functionalization.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, any biological evaluation must be built on self-validating experimental systems. Below are the standard operating protocols for evaluating the distinct activities of these two compound classes.
Protocol A: High-Throughput Kinase Assay for 3-F-5-MICA Derivatives (PI3K/mTOR)
Causality: To evaluate ATP-competitive inhibitors derived from 3-F-5-MICA, a luminescent ATP-depletion assay (e.g., Kinase-Glo) is optimal. It measures residual ATP after the kinase reaction; a highly active inhibitor prevents ATP consumption, resulting in high luminescence.
-
Enzyme Reaction Setup: In a 384-well plate, combine 10 µL of kinase buffer containing recombinant PI3K or mTOR with 1 µL of the 3-F-5-MICA derivative (serial dilutions from 10 µM to 0.1 nM in DMSO).
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATP/substrate mix (concentration matched to the enzyme's
for ATP). Incubate at room temperature for 60 minutes. -
Luminescent Detection: Add 20 µL of Kinase-Glo reagent. Incubate for 15 minutes to allow the luciferase reaction to stabilize.
-
Self-Validation System:
-
Positive Control: Staurosporine or Rapamycin reference curves must be run in parallel.
-
Statistical Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. A Z'-factor > 0.5 is strictly required to validate the assay's robustness and rule out edge effects or pipetting errors.
-
Protocol B: Flow Cytometry Apoptosis Assay for 5-MICA Derivatives
Causality: To confirm that 5-MICA carbohydrazides induce true apoptosis rather than non-specific necrosis[2], dual staining with Annexin-V (detecting early apoptotic externalized phosphatidylserine) and 7-AAD (detecting late apoptotic/necrotic membrane permeabilization) is required.
-
Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates at
cells/well. After 24 hours, treat with the 5-MICA derivative at its predetermined IC50 concentration (e.g., 2 µM) for 48 hours. -
Harvesting: Carefully collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent false-positive Annexin-V binding caused by trypsin-induced membrane damage.
-
Staining: Wash cells in cold PBS, resuspend in 1X Binding Buffer, and add 5 µL of FITC-Annexin-V and 5 µL of 7-AAD. Incubate in the dark for 15 minutes at room temperature.
-
Self-Validation System:
-
Biological Control: Treat a well with Camptothecin (4 µM) as a known apoptosis-inducing positive control.
-
Compensation Controls: Run unstained cells, Annexin-V-only stained cells, and 7-AAD-only stained cells. This is a critical self-validating step to correct for spectral overlap between the FITC and 7-AAD emission channels, ensuring that double-positive populations are genuine.
-
Conclusion
The choice between 3-formyl-5-methoxy-1H-indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid is not merely a matter of substitution; it is a strategic decision that dictates the entire drug development pipeline. 5-MICA provides a direct route to potent apoptosis inducers and anti-parasitic agents through standard amide/hydrazide coupling. In contrast, 3-F-5-MICA is an advanced, reactive scaffold essential for constructing the complex, multi-cyclic architectures required to drug challenging kinase targets like PI3K and mTOR.
References[1] Title: Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties
Source: mdpi.com URL:[3] Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[2] Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC Source: nih.gov URL:[4] Title: US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents Source: google.com URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
spectroscopic analysis and structural confirmation of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid
Executive Summary: The Structural Challenge
In the development of indole-based therapeutics—specifically kinase inhibitors and antitumor agents—3-formyl-5-methoxy-1H-indole-2-carboxylic acid serves as a critical pharmacophore scaffold. Its amphoteric nature and high reactivity at the C3 position make it a versatile yet challenging intermediate to characterize.
This guide objectively compares the analytical performance of different spectroscopic techniques in confirming this structure, contrasting the target molecule against its two most common "impostors": the unreacted precursor (5-methoxyindole-2-carboxylic acid ) and the decarboxylated side-product (3-formyl-5-methoxyindole ).
Key Takeaway: While Mass Spectrometry (MS) provides rapid molecular weight confirmation, only 1H NMR offers the regiochemical resolution required to distinguish the target from its decarboxylated isomer, a common impurity in Vilsmeier-Haack formylations.
Comparative Analysis: Synthesis & Impurity Profiling
To understand the spectroscopic data, one must understand the origin of the sample. The synthesis of 3-formyl-indoles typically employs the Vilsmeier-Haack reaction (POCl₃/DMF).
The "Alternatives" (Structural Hypotheses)
When analyzing a sample suspected to be the target, you are essentially testing three competing hypotheses:
| Candidate Structure | Origin | Molecular Weight | Key Structural Feature |
| Target (A) | 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid | 219.19 | C3-CHO + C2-COOH |
| Precursor (B) | 5-Methoxyindole-2-carboxylic acid | 191.18 | C3-H + C2-COOH |
| Impurity (C) | 3-Formyl-5-methoxyindole | 175.18 | C3-CHO + C2-H (Decarboxylated) |
Performance of Analytical Methods
The following table rates the "performance" of analytical techniques in resolving these specific structural differences.
| Method | Specificity | Sensitivity | Critical Insight |
| 1H NMR | High | Medium | Definitive. Distinguishes C3-H (Precursor) from C3-CHO (Target) and detects C2-H (Impurity). |
| FT-IR | Medium | High | Supportive. Confirms dual Carbonyls (Acid + Aldehyde). Hard to distinguish from mixtures. |
| LC-MS | High | High | Screening. Separates Target (219) from Impurity (175) but cannot prove regiochemistry (C3 vs C4 formylation) alone. |
Detailed Spectroscopic Validation Protocol
A. 1H NMR Analysis (The Gold Standard)
Solvent: DMSO-d₆ (Required for solubility of the carboxylic acid)
The transition from Precursor to Target is marked by the disappearance of the C3-H signal and the appearance of the Aldehyde proton .
Comparative Peak Assignment Table
| Position | Proton Type | Precursor (Exp. Shift)* | Target (Predicted Shift) | Impurity (Decarboxylated) |
| NH | Indole NH | 11.60 ppm (s) | 12.10 ppm (s) (Deshielded by CHO) | ~11.8 ppm |
| COOH | Acid OH | ~13.00 ppm (br) | 13.50 ppm (br) | Absent |
| C3 | Aromatic H | 7.11 ppm (d) | ABSENT | ABSENT |
| CHO | Aldehyde H | Absent | 10.65 ppm (s) | 9.95 ppm (s) |
| C2 | Indole H | Absent (COOH subst.) | Absent (COOH subst.) | ~8.05 ppm (d) |
| OCH3 | Methoxy | 3.76 ppm (s) | 3.82 ppm (s) | 3.80 ppm (s) |
Critical Diagnostic: If you see a doublet around 8.0 ppm , your reaction has decarboxylated. If you see a doublet around 7.1 ppm , you have unreacted starting material. The Target must show NO signals in these regions, only the aromatic pattern of the benzene ring (C4, C6, C7).
B. Infrared Spectroscopy (FT-IR)
Method: ATR or KBr Pellet
The target molecule is unique because it possesses two distinct carbonyl environments that are conjugated differently.
-
Precursor: Single band at 1675 cm⁻¹ (Carboxylic Acid C=O).
-
Target:
-
Band 1 (Acid): 1690–1700 cm⁻¹ (Shifted slightly due to electron withdrawal by CHO).
-
Band 2 (Aldehyde): 1650–1660 cm⁻¹ (Highly conjugated C=O).
-
NH Stretch: 3200–3300 cm⁻¹ (Broad).
-
C. Mass Spectrometry (LC-MS)
Mode: ESI Negative (preferred for Carboxylic Acids) or Positive
-
Target (ESI-): m/z218 [M-H]⁻.
-
Fragment 174: Loss of CO₂ (Decarboxylation in source). Note: Do not confuse source-induced decarboxylation with the impurity present in the sample. Check LC retention time.
Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming the structure of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, specifically designed to rule out common synthetic failures.
Figure 1: Analytical decision tree for validating 3-formyl-indole derivatives.
Experimental Protocol Recommendation
Context: Direct Vilsmeier-Haack formylation of indole-2-carboxylic acids often leads to low yields due to the formation of acid chlorides and subsequent decarboxylation.
Recommended Route (The "Ester Strategy"): To ensure the highest purity and easiest spectral confirmation, it is recommended to perform the formylation on the ethyl ester rather than the free acid.
-
Protection: Convert 5-methoxyindole-2-carboxylic acid to ethyl 5-methoxyindole-2-carboxylate (EtOH/H₂SO₄).
-
Formylation: React the ester with POCl₃/DMF (0°C to RT). The ester group protects the C2 position, preventing decarboxylation.
-
Hydrolysis: Saponify the resulting ethyl 3-formyl-5-methoxyindole-2-carboxylate (LiOH/THF/H₂O) to yield the target acid.
Why this matters for Analysis: Using the ester route allows you to monitor the disappearance of the Ethyl quartet (4.3 ppm) and triplet (1.3 ppm) during the final step, adding another layer of confirmation that the acid functionality is intact.
References
-
Vilsmeier-Haack Reaction Mechanism & Application: Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[2][3][4][5]
-
Spectral Data of Precursor (5-Methoxyindole-2-carboxylic acid): National Institute of Standards and Technology (NIST). 5-Methoxyindole-2-carboxylic acid Infrared Spectrum.
-
Indole Synthesis & Functionalization: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
-
Comparative NMR Data (Indole Derivatives): ChemicalBook. 1H NMR Spectrum of 5-Methoxyindole-2-carboxylic acid.
Sources
A Comparative Guide to the Polymorphic Landscape of 5-methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is therefore a pivotal area of investigation in drug development. This guide provides an in-depth comparison of the known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound with recognized neuroprotective potential.
This document synthesizes the current crystallographic and spectroscopic knowledge on two distinct polymorphic forms of MI2CA, herein designated as Polymorph 1 and Polymorph 2. We will delve into their structural disparities, the experimental conditions that favor their formation, and the analytical techniques used for their characterization.
The Two Faces of MI2CA: A Tale of Different Crystal Packing
Recent research has identified two polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid, each with a unique crystal lattice and intermolecular hydrogen bonding network.[1] These structural differences, arising from different crystallization conditions, are the primary determinants of their distinct physical properties.
Polymorph 1: The Ribbon-Forming Structure
First described in 2004, Polymorph 1 crystallizes in the monoclinic C2/c space group.[1] Its defining structural feature is the formation of one-dimensional "ribbons." In this arrangement, two independent molecular chains are linked by intermolecular O–H⋯O and N–H⋯O hydrogen bonds.[1] Notably, the oxygen atom of the carboxylic group acts as the hydrogen bond acceptor for the N-H group of the indole ring.[1]
Polymorph 2: The Dimeric Structure
A newer polymorph, identified in 2024, crystallizes in the monoclinic P2₁/c space group.[1][2] The key distinguishing feature of Polymorph 2 is the formation of cyclic dimers through dual O–H⋯O hydrogen bonds between the carboxylic acid moieties of two MI2CA molecules.[1][2] In a significant departure from Polymorph 1, the N-H group of the indole ring in Polymorph 2 forms a hydrogen bond with the oxygen atom of the methoxy group on an adjacent molecule.[1] This redirection of hydrogen bonding leads to a fundamentally different three-dimensional packing arrangement.
Comparative Crystallographic Data
The fundamental differences in crystal packing between the two polymorphs are quantitatively captured by their crystallographic parameters.
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| **β (°) ** | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Key H-Bonding Motif | Ribbons via O–H⋯O and N–H⋯O bonds | Cyclic dimers via O–H⋯O bonds |
| N–H H-Bond Acceptor | Carboxylic Oxygen | Methoxy Oxygen |
| (Data sourced from Polak et al., 2024)[1] |
Experimental Pathways to Polymorph Formation
The selective crystallization of a desired polymorph is a cornerstone of solid-state chemistry. The formation of either Polymorph 1 or 2 of MI2CA is highly dependent on the solvent system used during crystallization, a classic example of solvent-controlled polymorphism.
Figure 1: Experimental workflows for the crystallization of MI2CA polymorphs.
Protocol for Crystallizing Polymorph 1
The formation of Polymorph 1 is achieved through slow evaporation from a methanolic solution. The higher polarity and hydrogen bonding capability of methanol appear to favor the extended ribbon-like structure.
Step-by-Step Methodology:
-
Dissolve 5-methoxy-1H-indole-2-carboxylic acid in a minimal amount of methanol at room temperature.
-
Ensure the solid is completely dissolved.
-
Loosely cover the container to allow for slow solvent evaporation.
-
Allow the solution to stand undisturbed at room temperature for several days.
-
Harvest the resulting crystals of Polymorph 1.[1]
Protocol for Crystallizing Polymorph 2
Polymorph 2 was discovered serendipitously from a mixed solvent system of water and ethanol.[1] This suggests that the presence of water and the specific stoichiometry of the reaction mixture from which it was isolated are critical factors in directing the formation of the dimeric structure.
Step-by-Step Methodology:
-
This polymorph was obtained from a reaction mixture containing [Co(NH₃)₆]Cl₃ in distilled water and MI2CA in ethanol.[1]
-
The combined aqueous/ethanolic solution was stirred and heated at 45 °C for approximately 15 hours.[1]
-
The mixture was then left at room temperature in an open container.[1]
-
Crystals of Polymorph 2 formed after approximately 7 days.[1]
Analytical Characterization: Differentiating the Polymorphs
Beyond single-crystal X-ray diffraction, other analytical techniques can be employed to distinguish between the two polymorphs.
Infrared (IR) Spectroscopy
The differences in hydrogen bonding between the two polymorphs give rise to distinct vibrational spectra. Analysis of the IR spectra reveals key differences that can be used for identification.[1]
-
O–H Stretching: Both polymorphs show a broad band from approximately 3200 to 2000 cm⁻¹, characteristic of O–H stretching in a hydrogen-bonded carboxylic acid. However, this band has a greater relative intensity for Polymorph 2, consistent with its strong cyclic O–H⋯O hydrogen-bonded dimers.[1]
-
N–H Stretching: A sharp band assigned to the N–H stretching vibration is observed at 3336 cm⁻¹ for Polymorph 1 and at 3342 cm⁻¹ for Polymorph 2.[1]
-
Fingerprint Region: Significant differences are noted in the fingerprint region. Polymorph 2 exhibits very strong bands at 1542 cm⁻¹, 1227 cm⁻¹, and 1220 cm⁻¹, which are not present in the spectrum of Polymorph 1.[1]
Powder X-Ray Diffraction (PXRD)
While single-crystal XRD provides the definitive structure, PXRD is the workhorse technique for routine polymorph identification and quality control. Each polymorph will produce a unique diffraction pattern, a "fingerprint," based on its crystal lattice.
Sources
Comparative Guide: Antioxidant Potential of Indole-2-Carboxylic Acid Derivatives vs. Standard Antioxidants
As drug development professionals and application scientists, we constantly seek privileged scaffolds that can be tuned for multifaceted therapeutic applications. The indole nucleus is a cornerstone of medicinal chemistry, but native indole-2-carboxylic acid exhibits limited intrinsic radical scavenging. However, through strategic structural modifications—such as aryl amine conjugation, N-substitution, and transition metal complexation—the electron density of the pyrrole ring can be dramatically altered. This lowers the bond dissociation enthalpy (BDE) and ionization potential (IP), transforming the scaffold into a potent antioxidant capable of mitigating oxidative stress.
This guide provides an objective, data-driven comparison of various indole-2-carboxylic acid derivatives against standard antioxidants (e.g., Ascorbic Acid, BHA), complete with self-validating experimental protocols to ensure rigorous in-house reproducibility.
Structural Rationale & Mechanistic Pathways
When designing an antioxidant screening cascade, one must account for the thermodynamic drivers of radical neutralization: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
Unmodified indole-2-carboxylic acid lacks the highly labile hydrogens necessary for rapid HAT. However, conjugating the carboxylic acid group with aryl amines—particularly those containing para-hydroxyl substitutions—creates a synergistic phenolic-indole system[1]. Alternatively, complexing the scaffold with Copper(II) introduces a redox-active metal center that excels in SET-driven environments, allowing the complex to act as an electron conduit to neutralize Reactive Oxygen Species (ROS)[2].
Fig 1: Dual ROS scavenging mechanisms (HAT and SET) of modified indole-2-carboxylic derivatives.
Comparative Performance Analysis
To objectively evaluate these derivatives, we benchmark their performance in two orthogonal assays: the DPPH assay (primarily HAT, lipophilic) and the ABTS assay (strictly SET, amphiphilic). Relying on a single assay often yields false negatives, especially for highly polar metal complexes.
Quantitative Data Summary
| Derivative Class | Notable Compound | Structural Modification | DPPH Scavenging Activity | ABTS Scavenging Activity | Reference |
| Aryl Amine Conjugates | Compound 2c | Para-hydroxyl substitution on phenyl ring | Potent (Comparable to Ascorbic Acid) | Potent | [1] |
| N-Substituted Analogues | Compound 3g | N-alkylation/acylation via aldol condensation | Moderate to High | Moderate to High | [3] |
| Metal Complexes | ICA-Cu | Dinuclear Copper(II) coordination | 56% inhibition at 60 µM | 94% inhibition at 60 µM | [2] |
| Standard Antioxidants | Ascorbic Acid / BHA | N/A (Baseline Controls) | High (IC50 ~ 15-20 µM) | High | [1] |
Expert Insight: Notice the stark contrast in the ICA-Cu complex's performance. It achieves a massive 94% inhibition in the ABTS assay but only 56% in DPPH at the same concentration[2]. This is a classic example of solvent and mechanistic dependency. DPPH is strictly soluble in organic solvents and favors HAT, whereas ABTS operates in aqueous media and strictly measures SET. The Copper(II) center facilitates rapid electron transfer (SET) but lacks the labile protons required for highly efficient HAT, explaining the divergence in assay results.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality, ensuring your laboratory team understands why a parameter is set, rather than just following a recipe.
Protocol A: DPPH Free Radical Scavenging Assay (HAT/SET Evaluation)
Objective: Evaluate the ability of indole derivatives to donate hydrogen atoms in a lipophilic environment.
-
Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in spectroscopy-grade methanol to a concentration of 0.1 mM.
-
Causality: DPPH is a stable nitrogen-centered radical that is strictly soluble in organic solvents. Methanol ensures complete solvation without providing competing protons that could interfere with the HAT mechanism[1].
-
-
Sample Preparation: Prepare indole derivatives and standard controls (Ascorbic Acid, BHA) in DMSO/Methanol at concentrations ranging from 10 to 500 µM.
-
Reaction Initiation: Mix 1 mL of the sample solution with 2 mL of the 0.1 mM DPPH solution. Vortex thoroughly.
-
Incubation: Incubate the mixture for exactly 30 minutes at room temperature in complete darkness.
-
Causality: DPPH radicals are highly photosensitive. Dark incubation prevents UV-induced radical degradation, ensuring that any reduction in absorbance is strictly due to the antioxidant's scavenging activity. 30 minutes allows the HAT reaction to reach thermodynamic equilibrium.
-
-
Measurement: Read the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Validation & Calculation: Calculate the percentage of scavenging using the formula: % Scavenging =[(A_control - A_sample) / A_control] * 100. A self-validating run must show Ascorbic Acid achieving an IC50 of approximately 15-20 µM.
Protocol B: ABTS Radical Cation Decolorization Assay (Strict SET Evaluation)
Objective: Evaluate single electron transfer capabilities across aqueous and organic phases.
-
Radical Maturation: React a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours.
-
Working Solution Dilution: Dilute the matured ABTS•+ solution with ethanol until it yields an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Initiation: Mix 10 µL of the indole derivative sample with 990 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate for exactly 6 minutes.
-
Causality: The SET mechanism in the ABTS assay is kinetically rapid. A strict 6-minute endpoint ensures reproducibility and captures the kinetic peak of electron transfer before secondary oxidative degradation of the solvent occurs.
-
-
Measurement: Read the absorbance at 734 nm.
Fig 2: Self-validating orthogonal screening workflow for antioxidant capacity evaluation.
Conclusion
Indole-2-carboxylic acid derivatives represent a highly tunable class of antioxidants. For applications requiring robust performance in lipid-rich environments (e.g., preventing lipid peroxidation in cell membranes), aryl amine conjugates with para-hydroxyl groups offer Ascorbic Acid-like potency via HAT mechanisms. Conversely, for systemic aqueous environments where rapid electron transfer is required, Dinuclear Copper(II) complexes of indole-2-carboxylic acid provide superior SET-driven radical neutralization. By employing the orthogonal, self-validating protocols outlined above, drug development teams can accurately profile these derivatives and accelerate lead optimization.
References
-
Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjugates Source: SciSpace (Chem Sci Trans., 2013) URL:1
-
In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes Source: PubMed / Molecules (2017) URL:2
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials Source: European Journal of Chemistry (2012) URL:3
Sources
- 1. scispace.com [scispace.com]
- 2. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
structure-activity relationship (SAR) of indole-2-carboxamides as anti-Trypanosoma cruzi agents.
Executive Summary: The Non-Nitro Alternative
In the landscape of Chagas disease (American Trypanosomiasis) drug discovery, Indole-2-carboxamides represent a critical pivot away from the genotoxic risks associated with nitro-heterocycles. While the current Standard of Care (SOC)—Benznidazole (Bz) and Nifurtimox (Nfx) —relies on oxidative stress and nitro-reduction for efficacy, indole-2-carboxamides operate primarily through CYP51 (sterol 14
This guide objectively analyzes the indole-2-carboxamide scaffold, contrasting its superior in vitro potency (nM range) against the pharmacokinetic robustness of Benznidazole. It details the medicinal chemistry optimization required to overcome the "metabolic soft spots" inherent to this lipophilic class.
Comparative Analysis: Indole-2-Carboxamides vs. Standard of Care
The following data matrix compares a representative optimized Indole-2-carboxamide Lead (based on recent DNDi/University of Campinas optimization series) against the clinical standard, Benznidazole .
Performance Matrix
| Feature | Indole-2-Carboxamide Lead | Benznidazole (SOC) | Clinical Implication |
| Primary Target | TcCYP51 (Ergosterol biosynthesis) | Nitroreductase (TcNTR-1) / DNA damage | Indoles avoid nitro-group related genotoxicity. |
| Potency (IC | High (10 - 500 nM) | Moderate (2 - 8 | Indoles are 10-100x more potent in vitro. |
| Selectivity Index (SI) | High (>100 vs. Vero/HepG2) | Low to Moderate (<50) | Indoles show reduced host cytotoxicity. |
| Sterilizing Capability | Variable (Strain dependent) | Moderate (High failure rate in chronic phase) | CYP51 inhibitors often fail to achieve sterile cure in humans despite potency. |
| Metabolic Stability | Low to Moderate (High Cl | High | Indoles require extensive optimization to prevent rapid hepatic clearance. |
| Solubility | Low (Lipophilic, logD > 3.[1][2]0) | Moderate | Indoles often require formulation aids (HPMC-AS). |
Key Takeaway
The Indole-2-carboxamide offers a superior safety profile regarding genotoxicity and higher intrinsic potency. However, Benznidazole retains the advantage in pharmacokinetic (PK) exposure and historical efficacy data, despite its toxicity. The development challenge for indoles lies in balancing lipophilicity (required for cell permeation) with metabolic stability .
Structure-Activity Relationship (SAR) Deep Dive
The optimization of the indole-2-carboxamide scaffold follows a tripartite logic: the Head (Indole Core), the Linker (Amide), and the Tail (Right-hand side substituents).
The Indole Core (Head)
-
N1-Position: The indole nitrogen tolerates small alkyl groups (e.g., Methyl). Interestingly, simultaneous methylation of the amide nitrogen and indole nitrogen can restore potency lost by other modifications, suggesting a specific hydrophobic binding pocket.
-
C5-Position: Electron-withdrawing groups (Cl, F) or small lipophilic groups (Cyclopropyl) at C5 significantly enhance potency (pEC
> 6.0). This correlates with filling a hydrophobic cleft in the CYP51 active site. -
Scaffold Hopping: Attempts to replace the indole with Azaindole, Benzofuran, or Benzimidazole generally result in a loss of activity , confirming the specific electronic and steric necessity of the indole ring.
The Amide Linker (Core)
-
H-Bonding: The C2-carboxamide is essential. Reversing the amide (to an indole-2-amine derivative) maintains potency but often exacerbates metabolic instability.[1][3]
-
Substitution: Secondary amides (-CONH-) are preferred. Tertiary amides often lose potency unless balanced by N1-substitution on the indole.
The Tail (Right-Hand Side)
-
Aryl vs. Heteroaryl: Early hits contained phenyl rings, which suffered from rapid oxidative metabolism.
-
Metabolic Blockers: Replacing the phenyl ring with a Pyridine or incorporating a Pyridyl-morpholine moiety improves metabolic stability (reducing Cl
) while maintaining antiparasitic activity. -
Sulfonamides: Introduction of 4-phenylsulfonamide groups can improve solubility but may reduce membrane permeability if the polar surface area (PSA) becomes too high.
Visualization: SAR Logic Flow
The following diagram illustrates the decision tree for optimizing this scaffold.
Figure 1: SAR Optimization logic for Indole-2-carboxamides. Red/Blue nodes indicate structural regions; Grey nodes indicate biological outcomes.
Mechanistic Insight & Screening Workflow
While phenotypic screening identifies these compounds, their primary target is often TcCYP51 . However, lack of correlation between enzymatic inhibition and whole-cell killing in some analogs suggests polypharmacology or off-target effects, which is advantageous for preventing resistance but complicates optimization.
Experimental Workflow: From Synthesis to In Vivo
To validate this class of compounds, a rigorous cascade is required.
Figure 2: Validation Cascade. Note the prioritization of Amastigote assays over Epimastigotes, as the latter are not clinically relevant.
Detailed Experimental Protocols
Chemistry: Robust Synthesis of Indole-2-Carboxamides
Objective: Synthesize diverse amides without racemization. Method: HATU or EDC/HOBt coupling.
-
Starting Material: 5-substituted indole-2-carboxylic acid (commercially available or synthesized via Fischer Indole synthesis).
-
Activation: Dissolve carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at Room Temperature (RT) to form the active ester.
-
Coupling: Add the specific amine (Tail group, 1.1 eq). Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
, water, and brine. Dry over Na SO . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Note: For highly lipophilic analogs, reverse-phase HPLC may be required.
-
Biology: High-Content Intracellular Amastigote Assay
Objective: Determine IC
-
Host Cells: Seed Vero or HFF-1 cells (4,000 cells/well) in 384-well plates. Incubate for 24h.
-
Infection: Add tissue-culture derived trypomastigotes (TCTs) of T. cruzi (Tulahuén strain expressing
-galactosidase or GFP) at a Multiplicity of Infection (MOI) of 10:1. -
Treatment: After 24h infection, wash to remove extracellular parasites. Add serial dilutions of the Indole-2-carboxamide (10 points, 3-fold dilution). Include Benznidazole (Start 50
M) as positive control. -
Incubation: Incubate for 96h at 37°C, 5% CO
. -
Readout:
-
For
-gal strains: Add CPRG substrate. Measure absorbance at 570 nm. -
For High Content: Fix with 4% Paraformaldehyde. Stain DNA with DAPI. Image using automated confocal microscopy (e.g., Opera Phenix). Count Amastigotes/Cell.
-
-
Calculation: Normalize to DMSO control (0% inhibition) and uninfected control (100% inhibition). Fit to sigmoidal dose-response curve to calculate IC
.
Conclusion and Strategic Outlook
Indole-2-carboxamides offer a scientifically compelling "clean" scaffold compared to nitro-drugs. They excel in intrinsic potency and selectivity . However, they face significant hurdles in metabolic stability (CYP-mediated clearance) and solubility .
Recommendation for Researchers:
-
Do not rely solely on CYP51 inhibition data; phenotypic screening is king in Chagas discovery.
-
Focus optimization on reducing lipophilicity (lowering LogD to < 3.0) without sacrificing the hydrophobic interactions at the C5 position.
-
Utilize pyridyl or polar-heterocycle tails to improve the pharmacokinetic profile.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry (2025).[1] Note: Primary source for the specific SAR series and DMPK challenges discussed.
-
Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules (2022). Note: Comprehensive review of indole scaffolds across kinetoplastid diseases.
-
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry (2015).[4] Note: Provides context on the "Indoline" variant and CNS penetration, relevant for comparative SAR.
-
Study Details: Shorter Benznidazole Regimens Compared to the Standard Regimen for Chagas Disease. ClinicalTrials.gov (NCT04897516). Note: Reference for the current Standard of Care (Benznidazole) protocols and limitations.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid
An Essential Guide for Laboratory Professionals on the Safe and Compliant Disposal of a Key Research Compound
As a Senior Application Scientist, I understand that rigorous, innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step framework for the disposal of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, a compound often utilized in the synthesis of biologically active molecules.[1][2]
Part 1: Pre-Disposal Hazard Assessment
Before any disposal action is taken, a thorough hazard assessment is critical. This initial step dictates the entire disposal pathway. The chemical structure of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid suggests a profile that requires careful handling as hazardous waste.
Interpreting the Hazards of Functional Groups:
-
Carboxylic Acid: This group can impart corrosive or irritant properties.[5] Concentrated solutions or the solid compound may cause skin and eye irritation or damage.[6][7]
-
Aldehyde (Formyl Group): Aldehydes are often respiratory irritants and can be toxic.[8][9]
-
Indole Nucleus: Indole derivatives are a vast class of compounds with a wide spectrum of biological activities.[1][2] While some have low toxicity, others can be potent bioactive molecules.[4] Without specific toxicological data, it is prudent to treat the compound as potentially harmful if ingested or absorbed.
Based on these structural features, the compound should be managed as hazardous waste until proven otherwise. Drain or regular trash disposal is strictly prohibited.[10]
Table 1: Potential Hazard Profile of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid
| Hazard Classification | Potential Effects & Rationale | Recommended Precautionary Statements (Inferred) |
| Skin Irritant/Corrosive | The carboxylic acid moiety can cause skin irritation or burns upon contact.[6] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |
| Serious Eye Damage/Irritation | The compound is likely to be a serious eye irritant, a common property of organic acids.[6][7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity (Oral/Dermal) | Indole and aldehyde functionalities can be harmful if swallowed or absorbed through the skin.[7][11] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[11] |
| Respiratory Irritant | As a fine powder, the compound may cause respiratory tract irritation if inhaled.[7][11] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[11] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the essential, sequential actions required for the safe collection and disposal of waste containing 3-formyl-5-methoxy-1H-indole-2-carboxylic acid.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat should be worn.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[4][5]
Step 2: Waste Segregation and Container Selection
Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.[12][13]
-
Waste Stream: This compound should be disposed of in a designated "Hazardous Solid Organic Waste" or "Non-halogenated Organic Waste" container.
-
Container Type: Use a clearly labeled, sealable, and chemically compatible container. A wide-mouth polyethylene or glass container is suitable. Do not use metal containers due to the potential for corrosion from the acidic nature of the compound.[14]
-
Incompatibility Warning: Never mix this waste with bases, strong oxidizing agents, or cyanides.[13][14] Mixing acids with these materials can lead to violent reactions or the release of toxic gases.[14]
Step 3: Labeling and Accumulation
Accurate labeling is a regulatory requirement and essential for the safety of all lab personnel and waste handlers.[12][15]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." [14]
-
Contents: List the full chemical name: "3-formyl-5-methoxy-1H-indole-2-carboxylic acid." Do not use abbreviations.[13] Also, list any other chemical constituents in the waste mixture by their full name and approximate percentage.[14]
-
Accumulation: Keep the waste container sealed when not in use.[15] Store it in a designated, well-ventilated satellite accumulation area within the lab, away from general work areas.
Step 4: Requesting Disposal
Once the container is full or the project is complete, arrange for disposal through your institution's EHS department.[3] They will coordinate with a licensed hazardous waste management service for final removal and disposal, which typically involves high-temperature incineration.[12]
Part 3: Spill Management and Decontamination
Accidents can happen, and a clear plan for spill management is crucial.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[3]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) into a designated "Hazardous Liquid Organic Waste" container.
-
Follow with a standard wash using soap and water.
-
Below is a workflow diagram to guide the decision-making process for proper disposal.
Caption: Waste Disposal Workflow Diagram.
References
- Benchchem. Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- American Chemical Society. Hazardous Waste and Disposal.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- Unknown. Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
- National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
- Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.
- PubChemLite. 3-formyl-5-methoxy-1h-indole-2-carboxylic acid (C11H9NO4).
- PubChemLite. 3-formyl-5-methoxy-1-methyl-1h-indole-2-carboxylic acid (C12H11NO4).
- ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
- Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Benchchem. Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Indole-2-carboxylic acid.
- Unknown. Laboratory Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Methoxyindole-2-carboxylic acid.
- MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- ECHEMI. Indole-2-carboxylic acid SDS, 1477-50-5 Safety Data Sheets.
- Sigma-Aldrich. 5-Methoxyindole-2-carboxylic acid 97 4382-54-1.
- NIST. 5-Methoxyindole-2-carboxylic acid - the NIST WebBook.
- Google Patents. CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
- National Center for Biotechnology Information. (Year). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. acs.org [acs.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
